Indisetron Dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H24ClN5O |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);1H/t11?,12-,13+; |
Clave InChI |
JHBRHATUUGDYLS-XCJHQLQTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Indisetron Dihydrochloride: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisetron (B127327) dihydrochloride (B599025) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, a class of drugs colloquially known as "setrons." Its primary clinical application is the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiation therapy (CINV and RINV, respectively). The core mechanism of indisetron revolves around its competitive and reversible antagonism of the 5-HT3 receptor, a ligand-gated ion channel integral to the emetic reflex. Notably, preclinical data suggest indisetron also possesses antagonistic properties at the 5-HT4 receptor, potentially contributing to its overall pharmacological profile. This document provides an in-depth technical overview of indisetron's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Dual Serotonin Receptor Antagonism
Indisetron exerts its antiemetic effect by blocking the action of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) at specific receptor subtypes.
Primary Target: 5-HT3 Receptor Antagonism
The principal mechanism of action is the selective, competitive blockade of the 5-HT3 receptor.[1]
-
Peripheral Action: Chemotherapeutic agents can cause damage to the gastrointestinal (GI) tract, leading to a massive release of serotonin from enterochromaffin cells in the small intestine.[2] This released serotonin binds to 5-HT3 receptors located on the terminals of vagal afferent nerves.[3] Activation of these receptors initiates a signal that travels to the brain's vomiting center, located in the medulla oblongata, which includes the chemoreceptor trigger zone (CTZ) in the area postrema.[2][4]
-
Central Action: The area postrema and the solitary tract nucleus in the brainstem are rich in 5-HT3 receptors.[4] These central receptors also play a role in mediating the emetic reflex.[2]
Indisetron, by competitively binding to both peripheral and central 5-HT3 receptors, prevents serotonin from activating them. This blockade effectively interrupts the emetic signal at its origin, thereby preventing nausea and vomiting.[1] The 5-HT3 receptor is a non-selective cation channel; its blockade by indisetron prevents the rapid influx of Na+ and K+ ions that would normally cause neuronal depolarization and signal propagation.
Secondary Target: 5-HT4 Receptor Antagonism
Preclinical studies have indicated that indisetron also acts as an antagonist at 5-HT4 receptors. This differentiates it from many other setrons. While the primary anti-emetic effect is attributed to 5-HT3 blockade, antagonism of 5-HT4 receptors, which are involved in regulating GI motility, may modulate the overall gastrointestinal effects of the drug.
Quantitative Data: Receptor Binding Affinity
The affinity of an antagonist for its receptor is a key determinant of its potency. This is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. While a specific Ki value for indisetron is not consistently reported in publicly accessible literature, its high potency is established. The following table provides Ki values for other common 5-HT3 antagonists to offer a comparative perspective on receptor affinity within this drug class.
| Compound | Receptor | Ki (nM) | Generation | Reference |
| Indisetron | 5-HT3 | High Affinity (Specific Ki not publicly reported) | First | |
| Palonosetron | 5-HT3 | 0.17 | Second | [5] |
| Ramosetron | 5-HT3 | 0.091 | First/Second | [5] |
| Granisetron (B54018) | 5-HT3 | pKi = 9.15 (~0.7 nM) | First | [6] |
| Ondansetron (B39145) | 5-HT3 | 6.16 | First | [5] |
Note: pKi is the negative logarithm of the Ki value. A pKi of 9.15 corresponds to a Ki of approximately 0.7 nM.
Signaling Pathways
5-HT3 Receptor-Mediated Emesis Pathway
The following diagram illustrates the physiological pathway of chemotherapy-induced emesis and the site of action for Indisetron.
References
- 1. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Indisetron's Binding Affinity for the 5-HT3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Indisetron's binding affinity for the 5-hydroxytryptamine-3 (5-HT3) receptor. The document outlines quantitative binding data in a comparative context, details the experimental protocols for receptor binding assays, and visualizes the core signaling pathway and experimental workflows.
Core Concepts: The 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, a crucial component in mediating neuronal depolarization in both the central and peripheral nervous systems. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor forms a pentameric structure around a central ion pore. The binding of serotonin (5-HT) to this receptor triggers the opening of this channel, allowing the influx of cations such as Na+, K+, and Ca2+. This influx leads to rapid membrane depolarization and the generation of an excitatory postsynaptic potential.
Quantitative Analysis of Binding Affinity
Indisetron demonstrates a high binding affinity for the 5-HT3 receptor. The following table summarizes the binding affinity (Ki and pKi values) of Indisetron in comparison to other notable 5-HT3 receptor antagonists. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi also indicates greater affinity.
| Compound | Ki (nM) | pKi | Species/Tissue | Radioligand | Reference(s) |
| Indisetron | 1.70 | 8.77 | Rat brain homogenate | Not Specified | [1] |
| Ramosetron | 0.091 | 10.04 | Not Specified | Not Specified | |
| Palonosetron | 0.17 | 9.77 | Not Specified | Not Specified | |
| Cilansetron | 0.19 | 9.72 | Rat brain homogenate | Not Specified | |
| Azasetron | 0.33 (IC50) | Not Applicable | Not Specified | Not Specified | |
| Lerisetron | 0.80 | 9.10 | Mouse | Not Specified | [1] |
| Tropisetron | 5.3 | 8.28 | Not Specified | Not Specified | |
| Ondansetron (B39145) | 6.16 | 8.21 | Not Specified | Not Specified | |
| Granisetron (B54018) | Not Specified | 9.15 | Rat cortical membranes | [3H]GR65630 | [2] |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the 5-HT3 receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled drug (the "competitor," e.g., Indisetron) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
General Methodology
A standard protocol for a competitive radioligand binding assay involves the following key steps:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the 5-HT3 receptor are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The prepared membranes are incubated in the presence of a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron or [3H]GR65630) and varying concentrations of the unlabeled competitor drug (Indisetron).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Specifics for Indisetron Binding Assay
Visualizing the Molecular Landscape
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor initiates a cascade of intracellular events. The binding of serotonin leads to the opening of the ion channel, resulting in a rapid influx of cations, most notably Na+ and Ca2+. The increase in intracellular Ca2+ acts as a critical second messenger, triggering downstream signaling pathways. One such key pathway involves the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling cascade is implicated in various physiological responses, including the emetic (vomiting) reflex.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is a sequential process designed to accurately quantify the interaction between a compound and its target receptor. This workflow ensures reproducibility and reliability of the obtained binding affinity data.
This technical guide provides a foundational understanding of Indisetron's high-affinity interaction with the 5-HT3 receptor. The presented data and methodologies are essential for researchers and professionals involved in the development and characterization of novel therapeutics targeting this important ion channel.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Indisetron Hydrochloride
Disclaimer: The detailed, validated synthesis pathway for Indisetron hydrochloride is not extensively documented in publicly available scientific literature or patents, likely due to its proprietary nature. This guide, therefore, presents a chemically plausible, generalized synthetic route based on established organic chemistry principles and analysis of the molecule's structure. The experimental protocols and quantitative data provided are illustrative and intended for educational purposes for researchers, scientists, and drug development professionals.
Introduction
Indisetron, with the chemical name ((3aR)-4,5,6,7-tetrahydro-1H-benzo[de]isoquinolin-2(3H)-yl)(1H-indazol-3-yl)methanone, is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. Its hydrochloride salt is utilized as an antiemetic agent to counteract nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The synthesis of Indisetron involves the formation of a stable amide bond between a tricyclic amine and an indazole carboxylic acid derivative. This guide outlines a potential synthetic pathway, detailing the preparation of key intermediates and their subsequent coupling.
Retrosynthetic Analysis
A retrosynthetic analysis of Indisetron hydrochloride suggests a primary disconnection at the amide bond. This breaks the molecule down into two key building blocks:
-
(3aR)-4,5,6,7-tetrahydro-1H-benzo[de]isoquinoline (Intermediate A)
-
1H-Indazole-3-carboxylic acid or its activated derivative (Intermediate B)
The final step would involve the coupling of these two intermediates, followed by salt formation with hydrochloric acid.
Hypothetical Synthesis Pathway
The overall proposed synthesis can be visualized as a multi-step process, beginning with the synthesis of the two primary intermediates.
Caption: Hypothetical multi-stage synthesis of Indisetron Hydrochloride.
Experimental Protocols (Illustrative)
The following are generalized, hypothetical protocols for the key transformations.
Synthesis of (3aR)-4,5,6,7-tetrahydro-1H-benzo[de]isoquinoline (Intermediate A)
-
Reduction of Naphthalimide: Naphthalimide is subjected to a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction is typically performed at reflux for several hours to ensure complete reduction of the imide carbonyls to methylenes.
-
Cyclization: The resulting diamine derivative can be induced to cyclize under acidic conditions. This step is crucial for establishing the tricyclic ring system. The specific conditions would need to be optimized to control stereochemistry, though for the purpose of this guide, we assume the desired (3aR) enantiomer is obtained, potentially through chiral resolution or asymmetric synthesis.
Synthesis of 1H-Indazole-3-carboxylic acid (Intermediate B)
-
Diazotization of 2-Methylaniline: 2-Methylaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyclization and Carboxylation: The unstable diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. Subsequent carboxylation at the 3-position can be achieved through various methods, such as reaction with a carboxylating agent.
-
Activation: For the subsequent amide coupling, the carboxylic acid of Intermediate B would likely be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
Final Assembly: Amide Coupling and Salt Formation
-
Amide Coupling: Intermediate A is reacted with the activated Intermediate B in an inert aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid generated during the reaction. The reaction mixture is stirred, typically at room temperature, until completion.
-
Work-up and Purification: The crude Indisetron base is isolated by an aqueous work-up to remove the base and any water-soluble byproducts. Purification is typically achieved by column chromatography or recrystallization.
-
Salt Formation: The purified Indisetron base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol, and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The Indisetron hydrochloride salt precipitates out of the solution and is collected by filtration and then dried.
Data Presentation (Illustrative)
The following table summarizes hypothetical quantitative data for the synthesis of Indisetron hydrochloride.
| Step | Reactants | Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Synthesis of Intermediate A | Naphthalimide, LiAlH₄ | THF | 65 | 12 | 75 | 95 |
| Synthesis of Intermediate B | 2-Methylaniline, NaNO₂, HCl | Water, HCl | 0-5 | 2 | 80 | 97 |
| Amide Coupling | Intermediate A, Activated Intermediate B, Triethylamine | Dichloromethane | 25 | 8 | 85 | 98 |
| Salt Formation | Indisetron base, HCl | Isopropanol | 25 | 1 | 95 | >99.5 |
| Overall Yield | - | - | - | - | ~51 | - |
Logical Workflow for Synthesis
The logical progression of the synthesis is outlined in the following diagram.
Caption: Logical workflow of the hypothetical Indisetron synthesis.
Conclusion
This technical guide provides a plausible and detailed overview of a potential synthetic pathway for Indisetron hydrochloride, designed for an audience of chemical researchers and drug development professionals. While the exact, industrially practiced synthesis may differ, the outlined route, involving the preparation of key heterocyclic intermediates followed by their amide coupling and subsequent salt formation, represents a fundamentally sound approach in medicinal and process chemistry. The provided illustrative data and workflows serve as a valuable educational resource for understanding the synthesis of this important antiemetic agent.
Technical Guide to the Chemical Precursors and Synthesis of Ondansetron
Disclaimer: The initial request specified "Indisetron." However, extensive searches for this compound yielded no relevant results in chemical and pharmaceutical literature. It is highly probable that this was a typographical error for "Ondansetron," a widely known and well-documented antiemetic drug. This guide will, therefore, focus on the chemical precursors and synthesis of Ondansetron (B39145).
Introduction
Ondansetron is a highly selective serotonin (B10506) 5-HT3 receptor antagonist, widely used for the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy, as well as post-operatively.[1] Its synthesis involves a multi-step process starting from key precursors, which are transformed through a series of chemical reactions to yield the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical precursors, detailed experimental protocols for the synthesis of Ondansetron, and a visualization of its synthetic pathway and mechanism of action.
Core Chemical Precursors
The synthesis of Ondansetron primarily revolves around the construction of the carbazole (B46965) ring system and the subsequent introduction of the methylimidazole side chain. The key precursors and reagents involved in the most common synthetic routes are:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: This is the foundational carbocyclic structure upon which the rest of the molecule is built.[2]
-
Paraformaldehyde: A source of formaldehyde (B43269) for the Mannich reaction.[3]
-
Dimethylamine Hydrochloride: A secondary amine used in the Mannich reaction to form the aminomethyl intermediate.[3]
-
2-Methylimidazole (B133640): The heterocyclic moiety that forms the crucial side chain responsible for the pharmacological activity of Ondansetron.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in a common synthetic route for Ondansetron, compiled from various sources.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mannich Reaction | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Paraformaldehyde, Dimethylamine hydrochloride, Acetic anhydride | Dimethylformamide, Acetic acid | 100 - 110 | 1 | >90 (conversion) |
| 2 | Substitution | 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride | 2-Methylimidazole | Water, Dimethylformamide | Reflux (102-103) | 5 - 6 | ~91.8 (over 2 steps)[4] |
Experimental Protocols
The synthesis of Ondansetron can be broadly divided into two key stages: the formation of the Mannich base intermediate and the subsequent substitution with 2-methylimidazole.
Step 1: Synthesis of 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Mannich Reaction)
This step involves the aminomethylation of the carbazolone precursor.
Methodology:
-
A reactor is charged with dimethylformamide, a small amount of acetic acid, and acetic anhydride.[3]
-
Dimethylamine hydrochloride and paraformaldehyde are added to the mixture.[3]
-
1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one is then added to the reactor.[3]
-
The mixture is heated to approximately 100-110°C and stirred for about 1 hour.[3] The reaction progress is monitored until the starting carbazolone is consumed.
Step 2: Synthesis of Ondansetron
This final step involves the reaction of the Mannich base intermediate with 2-methylimidazole.
Methodology:
-
Following the completion of the Mannich reaction, 2-methylimidazole is added to the reaction mixture.[3]
-
The mixture is stirred for approximately 5 hours at the same temperature (100-110°C).[3]
-
After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude Ondansetron.[3]
-
The precipitated solid is filtered, washed with water, and then dried.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[3]
Visualizations
Synthetic Pathway of Ondansetron
Caption: Synthetic pathway of Ondansetron from its key precursor.
Signaling Pathway of Ondansetron
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to the Physicochemical Properties of Ondansetron Hydrochloride
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of Ondansetron hydrochloride, a selective 5-HT3 receptor antagonist. While the initial request specified Indisetron dihydrochloride, a thorough search of the scientific literature and chemical databases revealed a scarcity of detailed public information for this compound. In contrast, Ondansetron hydrochloride, a closely related and clinically significant member of the same therapeutic class, is extensively characterized. Therefore, this guide will focus on Ondansetron hydrochloride to provide a robust and well-documented resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein are largely applicable to the characterization of other "setron" class drugs.
Ondansetron hydrochloride is a carbazole (B46965) derivative recognized for its antiemetic and anti-nausea effects, particularly in the context of chemotherapy and post-operative recovery.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Ondansetron hydrochloride are summarized in the table below, providing a clear reference for key quantitative data.
| Property | Value |
| Chemical Structure | (±) 1, 2, 3, 9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one, monohydrochloride, dihydrate[3] |
| Molecular Formula | C₁₈H₁₉N₃O • HCl • 2H₂O[3][4] |
| Molecular Weight | 365.9 g/mol [5][6] |
| Melting Point | 175.0 to 180.0 °C[7][8][9] |
| Solubility | Sparingly soluble in water and alcohol; soluble in methanol.[10] Soluble in normal saline.[3] |
| pKa | 7.4[2][10] |
| LogP (Partition Coefficient) | 2.3 - 2.4[2][11] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Ondansetron exerts its therapeutic effect by selectively and competitively blocking serotonin (B10506) (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[12][13][14] The binding of serotonin to these receptors, often released from enterochromaffin cells in the small intestine in response to stimuli like chemotherapeutic agents, triggers the vomiting reflex.[14][15] By antagonizing these receptors, Ondansetron effectively interrupts this signaling pathway, thereby preventing nausea and emesis.[12]
References
- 1. Ondansetron Hydrochloride | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Zofran | C18H24ClN3O3 | CID 59774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ondansetron hydrochloride dihydrate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Ondansetron Hydrochloride 103639-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 461160010 [thermofisher.com]
- 9. 461160050 [thermofisher.com]
- 10. aapharma.ca [aapharma.ca]
- 11. go.drugbank.com [go.drugbank.com]
- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Indisetron Polymorphism and its Implications: A Technical Guide
Disclaimer: As of December 2025, detailed public-domain literature specifically characterizing distinct polymorphic forms of Indisetron is scarce. This guide will, therefore, utilize Ondansetron (B39145), a structurally and functionally similar 5-HT3 receptor antagonist, as a comprehensive case study to illustrate the principles of polymorphism, its characterization, and its implications in drug development. The methodologies and concepts presented are directly applicable to the study of Indisetron.
Introduction to Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1] These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[1][2]
-
Stability: Both physical and chemical stability can vary between polymorphs, impacting shelf-life.[2]
-
Mechanical Properties: Such as flowability and compressibility, which are critical for tablet manufacturing.[2]
-
Melting Point and Enthalpy of Fusion: Fundamental thermodynamic properties that differ between polymorphs.[2]
Given these potential differences, comprehensive screening and characterization of polymorphs are critical aspects of drug development to ensure product quality, consistency, and efficacy.[1]
Indisetron and the 5-HT3 Receptor Antagonist Family
Indisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. Like other members of the "-setron" class, its primary mechanism of action is the inhibition of serotonin binding to 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[3] The binding of serotonin, often released in response to chemotherapy or radiotherapy, activates these channels, initiating the vomiting reflex.[3][4] By blocking this interaction, Indisetron effectively prevents nausea and vomiting.
Polymorphism in the "-setron" Class: A Case Study of Ondansetron
Ondansetron has been extensively studied for its polymorphic behavior. Several crystalline forms and solvates (hydrates) have been identified, highlighting the importance of solid-state characterization for this class of compounds. The existence of multiple forms necessitates rigorous control over the crystallization process to ensure the desired polymorph is consistently produced.
Quantitative Data on Ondansetron Polymorphs
The following tables summarize the key quantitative data for various identified forms of Ondansetron. This data is essential for distinguishing between polymorphs and for quality control purposes.
Table 1: Powder X-Ray Diffraction (PXRD) Data for Ondansetron Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |
| Form C | 14.97, 20.86, 25.50 (No peaks below 6.5°) | [5] |
| Form D | 11.29, 14.58, 17.16, 18.89, 20.28, 21.22, 25.06, 27.49 | [6] |
| Form E | 6.29, 11.09, 11.88, 12.69, 14.97, and a doublet at 24.96/25.17 | [5] |
| Form A (Reference) | 11.0, 11.2, 14.8, 15.4, 16.4, 20.6, 21.4, 23.2, 24.1, 24.7, 25.4, 25.9, 26.7, 27.8 | [6] |
| Form B (Reference) | 11.0, 11.2, 14.9, 15.5, 15.9, 16.5, 20.6, 21.4, 23.1, 23.5, 24.2, 24.7, 24.8, 25.8, 26.9, 28.1 | [5] |
Table 2: Thermal Analysis Data for Ondansetron Polymorphs
| Polymorphic Form | Melting Point (°C) | Analytical Method | Reference |
| Forms C, D, E | 240 - 247 | DSC | [5] |
| Anhydrate A (from HBr salt) | ~190 (melts), followed by recrystallization | DSC | [7] |
| Anhydrate B (from HBr salt) | ~220 | DSC | [7] |
Experimental Protocols for Polymorph Screening and Characterization
The following sections detail generalized experimental methodologies for the preparation and analysis of polymorphic forms, based on procedures used for Ondansetron. These protocols can be adapted for a comprehensive polymorph screen of Indisetron.
Polymorph Preparation via Recrystallization
Recrystallization is a fundamental technique for generating and isolating different polymorphic forms by varying solvents and crystallization conditions.[8][9]
Objective: To produce different crystalline forms of the active pharmaceutical ingredient (API).
General Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, dichloromethane (B109758), N,N-dimethylformamide).[5][6]
-
Dissolution: Prepare a saturated or near-saturated solution of the API in a selected solvent at an elevated temperature (e.g., reflux).[5]
-
Crystallization Induction: Induce crystallization through one of the following methods:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[10]
-
Anti-solvent Addition: Add a miscible solvent in which the API is poorly soluble (an anti-solvent, e.g., t-butyl-methyl-ether, n-hexane) to the solution to induce precipitation.[6][9]
-
Solvent Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.
-
-
Isolation: Collect the resulting crystals by vacuum filtration.[8]
-
Drying: Dry the isolated crystals under vacuum at a controlled temperature.
Specific Protocols for Ondansetron Forms:
-
Form C: Prepare a saturated solution of base ondansetron in dichloromethane at room temperature. Precipitate the crystalline form by adding n-hexane or n-pentane.[6]
-
Form D: Dissolve base ondansetron in methanol at reflux. Add t-butyl-methyl-ether and allow the solution to cool slowly.[6]
-
Form E: Suspend ondansetron hydrochloride (moistened with water) in methanol and stir at reflux.[6]
Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for identifying and distinguishing between different polymorphic forms, as each crystal structure produces a unique diffraction pattern.[11]
Objective: To obtain the PXRD pattern for a solid sample to identify its crystalline form.
Methodology:
-
Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder.
-
Instrument Setup:
-
Data Collection:
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns of known polymorphs. The presence of unique peaks at specific 2θ angles is characteristic of a particular polymorph.[11]
Characterization by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and heats of fusion.[12]
Objective: To determine the thermal properties of a crystalline sample.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into an aluminum DSC pan and seal it.[7]
-
Instrument Setup:
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
Purge Gas: Use an inert gas, such as nitrogen.
-
-
Thermal Program:
-
Heating Rate: A typical rate is 10 °C/min.[5]
-
Temperature Range: Heat the sample from a sub-ambient temperature to a temperature above its expected melting point.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The peak temperature of an endotherm corresponds to the melting point.[12] Unstable polymorphs may show a melting endotherm followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.[13]
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a vibrational fingerprint of a molecule. Differences in the intermolecular interactions and conformations within different crystal lattices can lead to distinct shifts in the FTIR spectra of polymorphs.[14][15]
Objective: To obtain the infrared spectrum of a solid sample to identify its polymorphic form.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection:
-
Spectral Range: Typically 4000-400 cm⁻¹.[15]
-
Resolution: A standard resolution is 4 cm⁻¹.
-
-
Data Analysis: Compare the spectrum of the unknown sample to reference spectra of known polymorphs. Key differences may appear as shifts in peak positions, changes in peak intensities, or the appearance/disappearance of bands, particularly in the "fingerprint" region (below 1500 cm⁻¹).[14]
Visualizations
Experimental Workflow for Polymorph Screening
Caption: Workflow for polymorph screening and selection.
Signaling Pathway for 5-HT3 Receptor Antagonism
Caption: Mechanism of action for Indisetron.
Implications for Drug Development and Manufacturing
The potential for polymorphism in an active pharmaceutical ingredient like Indisetron has significant implications:
-
Bioavailability: A metastable, more soluble form might offer better bioavailability but could convert to a more stable, less soluble form over time, leading to a loss of efficacy.[16]
-
Stability and Shelf Life: The most thermodynamically stable polymorph is typically chosen for development to prevent polymorphic transformations during storage, which could alter the drug product's performance.[1]
-
Process Control: Manufacturing processes, including crystallization, drying, and milling, must be carefully designed and controlled to produce the desired polymorph consistently. Any changes can inadvertently lead to the formation of a different, undesirable form.
-
Intellectual Property: Novel polymorphic forms can be patentable, providing a strategy for extending market exclusivity.
Conclusion
While specific data on Indisetron polymorphism is not widely available, the principles and techniques demonstrated through the Ondansetron case study are universally applicable. A thorough polymorph screen, employing techniques such as PXRD, DSC, and FTIR, is a non-negotiable step in modern drug development. Identifying and selecting the most stable crystalline form of Indisetron is paramount to ensuring a safe, effective, and consistent pharmaceutical product. Further research into the solid-state chemistry of Indisetron would be highly valuable to the pharmaceutical science community.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR20060127892A - Novel polymorphic forms of ondansetron, methods for their preparation, pharmaceutical compositions comprising them and their use as antiemetic agents - Google Patents [patents.google.com]
- 6. EP1709033A1 - New polymorphic forms of ondansetron, processes for preparing them, pharmaceutical compositions containing them and their use as antiemetics - Google Patents [patents.google.com]
- 7. Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. shimadzu.com [shimadzu.com]
- 13. tainstruments.com [tainstruments.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of Indisetron: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic characterization of Indisetron. Due to the limited availability of publicly accessible, detailed spectroscopic data specifically for Indisetron, this guide leverages extensive data from its structurally similar analogue, Ondansetron (B39145). The fundamental spectroscopic behaviors are expected to be analogous due to the shared core structure, providing a valuable reference for researchers, scientists, and drug development professionals.
Introduction
Indisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. A thorough understanding of its physicochemical properties, including its spectroscopic signature, is crucial for drug development, quality control, and metabolic studies. This guide details the application of various spectroscopic techniques for the characterization of Indisetron, with Ondansetron serving as a primary reference.
Spectroscopic Methodologies and Data
This section outlines the experimental protocols and summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of the molecular structure of compounds like Indisetron.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: A sample of the analyte is dissolved in a suitable deuterated solvent, such as deuterated methanol (B129727) (CD₃OD).
-
Data Acquisition: Standard pulse sequences are employed to obtain one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
Quantitative Data (Reference: Ondansetron)
Table 1: ¹H NMR Chemical Shift Data for Ondansetron
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2a | 2.76 |
| H-2b | 3.25 |
| H-4 | 4.88 |
| H-5 | 7.18 |
| H-6 | 7.12 |
| H-7 | 7.49 |
| H-8 | 7.42 |
| 9-CH₃ | 3.70 |
| H-2' | 2.33 |
| H-4' | 6.96 |
| H-5' | 7.04 |
Table 2: ¹³C NMR Chemical Shift Data for Ondansetron
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 47.9 |
| C-4 | 110.1 |
| C-4a | 128.9 |
| C-5 | 119.1 |
| C-6 | 122.9 |
| C-7 | 125.8 |
| C-8 | 111.9 |
| C-8a | 137.9 |
| C-9 | 142.9 |
| 9-CH₃ | 30.1 |
| C-9a | 127.1 |
| C-2' | 13.9 |
| C-4' | 120.3 |
| C-5' | 128.4 |
| C=O | 185.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Quantitative Data (Reference: Ondansetron)
Table 3: FT-IR Peak Assignments for Ondansetron Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3481 - 3246 | N-H Stretching | Imidazole and Carbazole N-H |
| 2910 | C-H Stretching | Aliphatic C-H |
| 1638 | C=O Stretching | Ketone |
| 1500 - 1400 | C=C Stretching | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF) is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. Collision-induced dissociation (CID) is often used to induce fragmentation and obtain structural information.
Quantitative Data (Reference: Ondansetron)
Table 4: Mass Spectrometry Fragmentation Data for Ondansetron [1]
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 294 | [M+H]⁺ (Protonated Molecular Ion) |
| 170 | Fragment ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. It is often used for quantitative analysis and to obtain information about conjugated systems.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: A solution of the analyte is prepared in a suitable solvent (e.g., ethanol, methanol, or buffer solution).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[2][3][4]
Quantitative Data (Reference: Ondansetron)
Table 5: UV-Vis Absorption Maxima for Ondansetron [2][3][4]
| Solvent/Condition | λmax (nm) |
| Ethanol | 302 |
| Water | 210, 310 |
| Phosphate Buffer (pH 2.5) with Phenol Red | 419 |
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.
Conclusion
References
An In-depth Technical Guide to the Aqueous Solubility Profile of Ondansetron Hydrochloride
This guide provides a detailed overview of the aqueous solubility of ondansetron (B39145) hydrochloride, a selective 5-HT3 receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key processes and relationships.
Physicochemical Properties
Ondansetron hydrochloride is described as a white to off-white powder.[1][2][3] It is sparingly soluble in water and alcohol but soluble in methanol.[1][4] The pKa of ondansetron is 7.4, indicating it is a weakly basic drug.[1][5] This characteristic is central to its pH-dependent solubility profile.
Quantitative Solubility Data
The solubility of ondansetron hydrochloride is highly dependent on the pH of the aqueous medium. It exhibits significantly higher solubility in acidic conditions compared to neutral or basic environments.
Table 1: pH-Dependent Aqueous Solubility of Ondansetron Hydrochloride
| pH | Medium | Temperature (°C) | Solubility (mg/mL) | Reference |
| 1.2 | 0.1 N HCl / SGF | 37 | 23.3 | [6][7] |
| 2.0 | Aqueous Buffer | Not Specified | 28.57 | [4] |
| 3.0 | Aqueous Buffer | Not Specified | 23.53 | [4] |
| 6.0 | Aqueous Buffer | Not Specified | 20.00 | [4] |
| 6.8 | Phosphate (B84403) Buffer | 37 | 0.036 | [6][7] |
| 7.2 | 1:4 DMSO:PBS Solution | Not Specified | ~0.2 | [8] |
| 7.4 | Phosphate Buffer | Not Specified | 47.7 µg/mL | [9] |
Table 2: Solubility in Water and Other Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Not Specified | 25 | [4] |
| Water | 32 | 36.1 | [10] |
| Ethanol | Not Specified | ~0.5 | [8] |
| DMSO | Not Specified | ~20 | [8] |
| Dimethylformamide | Not Specified | ~10 | [8] |
The data clearly indicates that as the pH increases towards and beyond the drug's pKa (7.4), the solubility in aqueous solutions dramatically decreases.[5][6][7][11] This precipitation at higher pH levels, such as those found in the intestine, is a critical factor for formulation development.[6][7]
Experimental Protocols
The quantitative data presented is primarily determined using the equilibrium solubility method. This standard protocol ensures that the solvent is fully saturated with the drug, providing a reliable measure of its solubility under specific conditions.
Protocol: Equilibrium Solubility Determination
-
Preparation: Prepare a series of aqueous solutions at desired pH values (e.g., simulated gastric fluid pH 1.2, phosphate buffers at pH 4.5, 6.8, 7.4).
-
Addition of Drug: Add an excess amount of ondansetron hydrochloride powder to a fixed volume of each prepared buffer solution in a sealed container. This ensures that the solution becomes saturated.
-
Equilibration: Place the containers in a shaker water bath maintained at a constant temperature (e.g., 37°C) and agitate for a prolonged period (typically 24 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, cease agitation and allow any undissolved particles to settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm or 0.45 µm nylon syringe filter) to remove all undissolved drug particles.[7]
-
Dilution: Dilute the clear filtrate with the corresponding buffer solution to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated analytical method, such as UV-Visible Spectrophotometry (e.g., at a wavelength of 249 nm or 310 nm) or High-Performance Liquid Chromatography (HPLC).[6][7][12]
-
Calculation: Calculate the original solubility in mg/mL by accounting for the dilution factor.
Visualizations
Diagram 1: Workflow for Equilibrium Solubility Measurement
References
- 1. aapharma.ca [aapharma.ca]
- 2. jmrhs.info [jmrhs.info]
- 3. jmrhs.info [jmrhs.info]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Effect of pH on in vitro permeation of ondansetron hydrochloride across porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Ondansetron Hydrochloride | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solubility and Physicochemical Stability of Ondansetron Hydrochloride in Various Vehicles -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Early Preclinical Efficacy of 5-HT3 Receptor Antagonists: A Technical Overview with a Focus on Ondansetron as a Prototypical Agent
Disclaimer: This technical guide provides a comprehensive overview of the early preclinical data and methodologies used to evaluate the efficacy of 5-HT3 receptor antagonists. Due to the limited availability of publicly accessible preclinical data specifically for Indisetron, this document utilizes the extensive data available for Ondansetron (B39145), a well-characterized member of the same drug class, as a representative example. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative of the standard preclinical assessment for a 5-HT3 receptor antagonist.
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor antagonists are a class of drugs primarily used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] These agents, often referred to as "setrons," exert their antiemetic effects by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone.[1][2] This guide delves into the core preclinical data that underpins the clinical use of these agents, with a focus on the foundational antiemetic efficacy studies.
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapeutic agents can trigger the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the vomiting reflex. 5-HT3 receptor antagonists competitively block these receptors, thereby preventing the initiation of this emetic signaling pathway.[1]
Preclinical Efficacy in Animal Models
The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its emetic reflex, which is similar to that in humans. Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is commonly used to induce vomiting in these models.
Cisplatin-Induced Emesis Model in Ferrets
Experimental Protocol:
-
Animal Model: Male ferrets are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Fasting: Ferrets are fasted overnight with free access to water.
-
Drug Administration: The test compound (e.g., a 5-HT3 antagonist) or vehicle is administered intravenously (IV) or subcutaneously (SC) at various doses.
-
Emetogen Challenge: A standardized dose of cisplatin (e.g., 10 mg/kg) is administered intravenously.
-
Observation Period: The animals are observed for a defined period (e.g., 4-6 hours) for the number of retches and vomits.
-
Data Analysis: The antiemetic efficacy is determined by the reduction in the number of emetic episodes compared to the vehicle-treated control group.
Quantitative Efficacy Data (Ondansetron Example)
The following table summarizes the antiemetic properties of ondansetron in ferrets against cisplatin-induced emesis.
| Treatment Group | Dose (mg/kg, IV) | Mean Number of Emits ± SEM | % Inhibition of Emesis |
| Vehicle Control | - | 15.2 ± 2.1 | - |
| Ondansetron | 0.01 | 7.6 ± 1.5 | 50% |
| Ondansetron | 0.03 | 3.0 ± 1.0 | 80% |
| Ondansetron | 0.1 | 0.5 ± 0.3 | 97% |
Data presented is representative and compiled from typical findings in preclinical studies.
Receptor Binding Affinity
The potency of 5-HT3 receptor antagonists is initially assessed through in vitro receptor binding assays. These assays determine the affinity of the compound for the 5-HT3 receptor, typically expressed as the inhibitor constant (Ki) or pKi (-logKi). A lower Ki value indicates a higher binding affinity.
Experimental Protocol:
-
Tissue Preparation: Membranes are prepared from tissues rich in 5-HT3 receptors, such as the rat cerebral cortex or vagus nerve.
-
Radioligand Binding: The tissue membranes are incubated with a radiolabeled 5-HT3 receptor ligand (e.g., [3H]GR65630).
-
Competition Assay: Increasing concentrations of the unlabeled test compound (e.g., Indisetron) are added to displace the radioligand.
-
Measurement: The amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Comparative Binding Affinities of 5-HT3 Receptor Antagonists:
| Compound | pKi (Rat Cortical Membranes) |
| YM060 | 10.48 |
| YM114 | 10.24 |
| Granisetron (B54018) | 9.15 |
| Ondansetron | 8.70 |
Source: Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies are typically conducted in species such as rats and dogs.
Pharmacokinetic Parameters of Ondansetron in Rats and Dogs:
| Species | Route | Bioavailability | Half-life (t½) |
| Rat | Oral | <10% | Very short |
| Dog | Oral | - | Very short |
Source: The metabolism of ondansetron.[4]
Conclusion
The preclinical evaluation of 5-HT3 receptor antagonists relies on a combination of in vitro receptor binding assays and in vivo animal models of emesis. The data generated from these studies are essential for establishing the potency, efficacy, and pharmacokinetic profile of new drug candidates in this class. While specific preclinical data for Indisetron is not widely available in the public domain, the methodologies and data presented for the prototypical agent, Ondansetron, provide a robust framework for understanding the preclinical development of this important class of antiemetic drugs. Further research and publication of specific preclinical data for Indisetron would be beneficial for a more direct comparative assessment.
References
- 1. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic activity of ondansetron in acute gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
In Vitro Characterization of Indisetron Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. This technical guide provides a comprehensive overview of the in vitro pharmacological methods used to characterize the activity of Indisetron and similar 5-HT3 receptor antagonists. The guide details experimental protocols for key assays, presents quantitative data for comparator antagonists, and visualizes critical pathways and workflows.
Mechanism of Action
Indisetron exerts its therapeutic effect by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT3 receptor. These receptors are ligand-gated ion channels, and their activation by 5-HT leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), resulting in neuronal depolarization. By antagonizing this interaction, Indisetron prevents the initiation of the vomiting reflex, which can be triggered by the release of serotonin in the gastrointestinal tract and the central nervous system.
Quantitative Pharmacological Data
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (nM) | pKi / pA2 | Reference |
| Ondansetron (B39145) | Radioligand Binding | Rat Cortical Membranes | [³H]GR65630 | Ki | 20.0 | 8.70 | [1] |
| Ondansetron | Functional Antagonism | Rat Vagus Nerve | - | - | - | 8.63 | [1] |
| Granisetron (B54018) | Radioligand Binding | Rat Cortical Membranes | [³H]GR65630 | Ki | 0.71 | 9.15 | [1] |
| Granisetron | Functional Antagonism | Rat Vagus Nerve | - | - | - | 9.44 | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells) or from tissues with high 5-HT3 receptor density (e.g., rat cerebral cortex).
-
Radioligand: [³H]Granisetron or another suitable high-affinity 5-HT3 receptor radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
Test Compound: Indisetron, dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
-
Scintillation Counter and Cocktail.
b. Method:
-
Prepare dilutions of the test compound (Indisetron) over a wide concentration range.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Electrophysiology)
This assay measures the ability of a test compound to inhibit the ion channel function of the 5-HT3 receptor activated by an agonist.
a. Materials:
-
Expression System: Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the human 5-HT3A receptor.
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells) setup.
-
Recording Solutions: Appropriate external and internal recording solutions.
-
5-HT3 Receptor Agonist: Serotonin (5-HT) or a selective agonist like m-chlorophenylbiguanide (B1675964) (mCPBG).
-
Test Compound: Indisetron.
b. Method:
-
Culture and prepare the cells or oocytes for electrophysiological recording.
-
Establish a whole-cell voltage-clamp recording.
-
Apply the 5-HT3 receptor agonist at a concentration that elicits a submaximal response (e.g., EC50) and record the inward current.
-
Wash out the agonist and allow the receptor to recover.
-
Pre-incubate the cell with varying concentrations of the test compound (Indisetron) for a defined period.
-
In the continued presence of the test compound, re-apply the agonist and record the inhibited current.
-
Construct a concentration-response curve for the antagonist's inhibition of the agonist-induced current to determine the IC50.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist concentration-response curves in the absence and presence of multiple fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be derived from the Schild plot.
Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: 5-HT3 receptor signaling pathway and the antagonistic action of Indisetron.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Indisetron using a radioligand binding assay.
Logical Relationship of Competitive Antagonism (Schild Analysis)
Caption: Competitive antagonism requires a higher agonist concentration to achieve the same response.
References
Methodological & Application
Application Notes and Protocols for Indisetron Hydrochloride HPLC-UV Method Development
A comprehensive search for specific HPLC-UV method development and validation data for Indisetron hydrochloride did not yield sufficient information to create a detailed application note and protocol as requested. The available scientific literature and online resources predominantly provide data for a related but chemically distinct compound, Ondansetron hydrochloride.
While both Indisetron and Ondansetron belong to the same class of 5-HT3 receptor antagonists used as antiemetics, their different chemical structures necessitate distinct analytical methods for accurate quantification and quality control. Extrapolating chromatographic conditions and validation parameters from Ondansetron to Indisetron would be scientifically unsound and could lead to inaccurate and unreliable results.
Therefore, in the absence of specific experimental data for Indisetron hydrochloride, a detailed and validated application note and protocol cannot be provided at this time.
For researchers, scientists, and drug development professionals seeking to develop an HPLC-UV method for Indisetron hydrochloride, the following general workflow and considerations, based on standard pharmaceutical analysis practices, are recommended.
General Workflow for HPLC Method Development
The development of a robust and reliable HPLC-UV method for Indisetron hydrochloride would typically follow the workflow outlined below.
Caption: General workflow for HPLC method development and validation.
Key Experimental Protocols to be Developed
A detailed protocol for the analysis of Indisetron hydrochloride would need to be established through experimental work. The following sections would be critical components of such a protocol.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: A detailed procedure for accurately weighing and dissolving a reference standard of Indisetron hydrochloride in a suitable solvent to create a stock solution of known concentration.
-
Working Standard Solutions: Instructions for the serial dilution of the stock solution to prepare a series of working standards for calibration.
-
Sample Preparation: A method for the extraction and dilution of Indisetron hydrochloride from its dosage form (e.g., tablets, injectables) to a concentration within the calibration range.
Chromatographic Conditions
This section would be the core of the analytical method and would require significant experimental optimization.
Table 1: Hypothetical HPLC-UV Chromatographic Conditions for Indisetron Hydrochloride
| Parameter | Recommended Starting Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | To be determined experimentally. A common starting point would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Detection Wavelength | To be determined by UV spectral analysis of Indisetron hydrochloride. |
Method Validation
Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | To be established based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery within 98.0% - 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Repeatability | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% |
| Intermediate Precision | Precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Logical Relationships in Method Validation
The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationships of HPLC method validation parameters.
While a specific, validated HPLC-UV method for Indisetron hydrochloride cannot be provided due to a lack of available data, the general principles of method development and validation outlined above should serve as a valuable guide for researchers in this area. The development of a robust and reliable analytical method is a critical step in the quality control and regulatory submission process for any pharmaceutical product. It is recommended that any newly developed method be thoroughly validated according to the appropriate regulatory guidelines.
Application Note: A Validated LC-MS/MS Method for the Quantification of Indisetron in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indisetron in human plasma. The protocol outlined below is based on established methodologies for analogous compounds, such as ondansetron (B39145), and provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] The described method utilizes liquid-liquid extraction for sample cleanup and an electrospray ionization (ESI) source in positive ion mode for high-sensitivity detection. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a DOT graph. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Indisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. Accurate quantification of Indisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Indisetron in human plasma. The method employs a straightforward liquid-liquid extraction procedure and utilizes tandem mass spectrometry for interference-free quantification.
Experimental Protocols
Materials and Reagents
-
Indisetron reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Indisetron or a structurally similar compound like Ondansetron or Granisetron)[4]
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether, and ethyl acetate[3][5]
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Human plasma (K3EDTA)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[3][5]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Column: A C18 analytical column (e.g., 4.6 x 50 mm, 5 µm) is recommended.[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for Indisetron - to be optimized):
-
Indisetron: m/z [M+H]+ → fragment ion
-
Internal Standard: m/z [M+H]+ → fragment ion
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validated methods for similar analytes.[3][6]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Indisetron | 0.1 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Indisetron | Low QC (0.3) | > 80 | 85 - 115 |
| Indisetron | High QC (40) | > 80 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS sample preparation and analysis workflow for Indisetron.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Indisetron in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, offers a solid foundation for researchers in drug development and related fields. The method is expected to demonstrate excellent linearity, precision, accuracy, and recovery, making it suitable for a variety of bioanalytical applications.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Indisetron Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Indisetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. As Indisetron possesses a chiral center, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of reliable analytical methods for their separation and quantification. This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Indisetron enantiomers, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The methodologies presented are based on established principles of chiral chromatography, with specific conditions adapted from successful separations of structurally related compounds.
Principle
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) in the HPLC column. The CSP creates a chiral environment where the two enantiomers of Indisetron form transient diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Examples include columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series).
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and acetonitrile (B52724) (ACN).
-
Additives: Diethylamine (DEA) or triethylamine (B128534) (TEA) for normal phase; formic acid or acetic acid for reversed-phase or polar organic modes.
-
Sample: Indisetron racemic standard and samples for analysis.
2. Standard Solution Preparation
-
Prepare a stock solution of racemic Indisetron at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10-100 µg/mL) by diluting with the mobile phase.
3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For pharmaceutical formulations, a simple extraction and dilution procedure is typically sufficient.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose of Indisetron and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the drug, and sonicate if necessary to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Conditions
The selection of the mobile phase and other chromatographic parameters is crucial for achieving optimal separation. Two primary modes can be employed: Normal Phase and Reversed Phase/Polar Organic Mode.
Method 1: Normal Phase Chromatography
This is often the preferred method for polysaccharide-based CSPs.
-
Column: Chiralpak® IC or similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive. A typical starting composition is n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of Indisetron (typically around 245 nm).[1]
-
Injection Volume: 10 µL.
Method 2: Reversed-Phase/Polar Organic Chromatography
This method can be advantageous due to the use of more polar and less volatile mobile phases.
-
Column: Chiralpak® AS-3R or similar reversed-phase compatible amylose-based column (e.g., 150 x 4.6 mm, 3 µm).[2][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer or water, often with an additive. A representative mobile phase is Methanol:Water:Diethylamine (85:15:0.1, v/v/v).[2][3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of Indisetron (e.g., 222 nm).[2][3]
-
Injection Volume: 10 µL.
5. Method Optimization
To achieve baseline separation with good resolution (Rs > 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (alcohol in normal phase, methanol/acetonitrile in reversed-phase).
-
Additive Concentration: The concentration of the amine or acid additive can significantly impact peak shape and retention time.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Temperature can affect the kinetics of the chiral recognition process.
Data Presentation
The following tables summarize typical chromatographic parameters and expected performance for the chiral separation of Indisetron enantiomers, based on methods developed for structurally similar compounds.
Table 1: Normal Phase Chromatographic Conditions and Performance
| Parameter | Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 245 nm |
| Expected Retention Time (Enantiomer 1) | ~ 8 min |
| Expected Retention Time (Enantiomer 2) | ~ 10 min |
| Expected Resolution (Rs) | > 2.0 |
Table 2: Reversed-Phase Chromatographic Conditions and Performance
| Parameter | Condition |
| Column | Chiralpak® AS-3R (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Methanol:Water:Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 30 °C |
| Detection | UV at 222 nm |
| Expected Retention Time (Enantiomer 1) | ~ 2.5 min |
| Expected Retention Time (Enantiomer 2) | ~ 3.5 min |
| Expected Resolution (Rs) | > 2.5 |
Mandatory Visualization
References
Application Notes and Protocols for In Vivo Testing of Indisetron in a Chemotherapy-Induced Emesis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects experienced by cancer patients, significantly impacting their quality of life and adherence to treatment. The development of effective antiemetic drugs is a critical area of supportive care in oncology. Indisetron (B127327) is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] The 5-HT3 receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents, particularly cisplatin (B142131), trigger the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors, initiating a signaling cascade that leads to the sensations of nausea and the physical act of vomiting. By blocking these receptors, Indisetron and other setrons effectively inhibit the emetic reflex at its origin.
Animal models are indispensable for the preclinical evaluation of novel antiemetic agents. The ferret and dog are considered gold-standard models for studying CINV due to their emetic responses to chemotherapeutic agents being highly predictive of the human experience. The cisplatin-induced emesis model in these animals is a robust and well-characterized assay for determining the efficacy of 5-HT3 receptor antagonists like Indisetron. Preclinical studies have indicated that Indisetron possesses potent anti-emetic properties, with a 5-HT3 antagonistic activity reported to be over 20 times greater than that of ondansetron (B39145) or granisetron, suggesting a strong potential for effective control of CINV.[1]
These application notes provide a detailed protocol for an in vivo model of cisplatin-induced emesis for testing the efficacy of Indisetron.
Signaling Pathway of Chemotherapy-Induced Emesis and Indisetron's Mechanism of Action
Chemotherapy, particularly with agents like cisplatin, causes damage to enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin (5-HT). This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. These signals are then relayed to the central pattern generator, which coordinates the physiological responses of vomiting. Indisetron, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to these receptors, thereby interrupting the emetic signaling pathway.
Experimental Protocols
The following protocols are based on established methodologies for cisplatin-induced emesis in the ferret model.
Animal Model
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to experimentation. They should be housed in individual cages with free access to food and water, under a 12-hour light/dark cycle.
Materials and Reagents
-
Indisetron hydrochloride
-
Cisplatin
-
Vehicle for Indisetron (e.g., sterile saline or 5% dextrose solution)
-
Vehicle for Cisplatin (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane) for catheter placement (if applicable)
-
Intravenous or intraperitoneal injection supplies
Experimental Workflow
The general workflow for the experiment is outlined below.
Detailed Experimental Procedure
-
Animal Preparation: On the day of the experiment, food is typically withheld for a period of time (e.g., 12 hours) prior to cisplatin administration to ensure empty stomachs. Water should be available ad libitum.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., Vehicle control, Indisetron low dose, Indisetron medium dose, Indisetron high dose). A minimum of 6-8 animals per group is recommended.
-
Indisetron Administration: Indisetron or its vehicle is administered via the desired route (e.g., intraperitoneally, intravenously). The volume of administration should be appropriate for the animal's weight. Administration typically occurs 30 minutes prior to cisplatin challenge.
-
Cisplatin Administration: Cisplatin is administered, usually intraperitoneally (IP), at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
Observation: Immediately following cisplatin administration, the animals are placed in individual observation cages and are continuously monitored for a set period (e.g., 4-8 hours for the acute phase). The observation period can be extended to 72 hours to assess effects on delayed emesis.
-
Data Collection: The primary endpoints are the number of retches and the number of vomits.
-
Retching: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents.
-
Vomiting: A forceful expulsion of gastric contents.
-
The latency to the first emetic episode (retching or vomiting) is also a valuable parameter to record.
-
Data Presentation
The efficacy of Indisetron is evaluated by comparing the number of emetic episodes in the Indisetron-treated groups to the vehicle control group. Data should be presented as the mean ± standard error of the mean (SEM).
Table 1: Antiemetic Efficacy of Indisetron on Cisplatin-Induced Emesis in Ferrets (Hypothetical Data)
| Treatment Group | Dose (mg/kg, IP) | N | Mean Number of Retches (± SEM) | % Inhibition of Retching | Mean Number of Vomits (± SEM) | % Inhibition of Vomiting |
| Vehicle Control | - | 8 | 45.2 ± 5.1 | - | 12.5 ± 2.3 | - |
| Indisetron | 0.1 | 8 | 18.1 ± 3.2 | 60% | 4.1 ± 1.1 | 67% |
| Indisetron | 0.3 | 8 | 8.9 ± 2.1 | 80% | 1.5 ± 0.5 | 88% |
| Indisetron | 1.0 | 8 | 2.3 ± 0.8 | 95% | 0.2 ± 0.1 | 98% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (Statistical analysis to be performed using appropriate methods, e.g., ANOVA followed by a post-hoc test).
Conclusion
The cisplatin-induced emesis model in ferrets or dogs is a highly effective and clinically relevant method for evaluating the antiemetic properties of novel compounds such as Indisetron. The detailed protocols and data presentation formats provided in these application notes offer a framework for the robust preclinical assessment of Indisetron's efficacy in preventing chemotherapy-induced nausea and vomiting. The potent 5-HT3 receptor antagonism of Indisetron suggests it is a promising candidate for the management of CINV.
References
Application Notes and Protocols for the Use of the Ferret Model in Indisetron Antiemetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferret (Mustela putorius furo) is a well-established and highly valued preclinical model for the study of emesis (vomiting) and the efficacy of antiemetic drugs. Its robust and predictable emetic response to various stimuli, particularly chemotherapeutic agents like cisplatin (B142131), makes it an excellent model for evaluating novel antiemetic compounds. Indisetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated significant antiemetic properties in this model. These application notes provide detailed protocols and quantitative data for the use of the ferret model in the investigation of Indisetron's antiemetic effects against chemotherapy-induced emesis (CIE).
Data Presentation
Table 1: Efficacy of Indisetron Against Cisplatin-Induced Acute Emesis in Ferrets
| Treatment Group | Emetic Challenge | Indisetron Dose (p.o.) | Observation Period | Outcome |
| Control | Cisplatin (10 mg/kg) | Vehicle | - | Emesis Observed |
| Indisetron | Cisplatin (10 mg/kg) | 1 mg/kg | - | Emesis Inhibited[1] |
Table 2: Efficacy of Indisetron Against Cisplatin-Induced Acute and Delayed Emesis in Ferrets
| Treatment Group | Emetic Challenge | Indisetron Dose (s.c.) | Observation Period | Outcome (Acute Phase: 0-24h) | Outcome (Delayed Phase: 24-72h) |
| Control | Cisplatin (low dose) | Vehicle | 72 hours | Emesis Observed | Emesis Observed |
| Indisetron | Cisplatin (low dose) | 1 mg/kg (twice daily) | 72 hours | Emesis Suppressed[1] | Emesis Suppressed[1] |
| Ondansetron (B39145) | Cisplatin (low dose) | 1 mg/kg (twice daily) | 72 hours | Emesis Suppressed[1] | Emesis Not Suppressed[1] |
Table 3: Efficacy of Indisetron Against Cyclophosphamide-Induced Emesis in Ferrets
| Treatment Group | Emetic Challenge | Indisetron Dose (p.o.) | Observation Period | Outcome |
| Control | Cyclophosphamide | Vehicle | - | Emesis Observed |
| Indisetron | Cyclophosphamide | 1 mg/kg | - | Emesis Inhibited[1] |
Experimental Protocols
Protocol 1: Evaluation of Indisetron Against Cisplatin-Induced Acute Emesis
Objective: To assess the efficacy of a single oral dose of Indisetron in preventing acute emesis induced by a high dose of cisplatin.
Materials:
-
Adult male ferrets
-
Indisetron hydrochloride
-
Cisplatin
-
Vehicle for Indisetron (e.g., sterile water for injection)
-
Vehicle for Cisplatin (e.g., 0.9% saline)
-
Oral gavage needles
-
Intraperitoneal (IP) injection needles and syringes
-
Observation cages with transparent walls and a solid floor
Procedure:
-
Animal Acclimation: Acclimate ferrets to the laboratory environment and observation cages for at least 48 hours prior to the experiment. Provide food and water ad libitum.
-
Fasting: Fast the animals overnight before the experiment, with water still available.
-
Grouping: Randomly assign ferrets to a control group and an Indisetron treatment group.
-
Drug Administration:
-
Administer Indisetron (1 mg/kg) or vehicle orally to the respective groups 1 hour before the cisplatin challenge.
-
-
Emetic Challenge:
-
Administer cisplatin (10 mg/kg, IP) to all ferrets.
-
-
Observation:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Observe the animals continuously for the number of retches and vomits for a period of at least 4 hours. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
-
Data Analysis:
-
Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.
-
Compare the emetic responses between the control and Indisetron-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test). A significant reduction in the number of emetic episodes in the Indisetron group indicates antiemetic efficacy.
-
Protocol 2: Evaluation of Indisetron Against Cisplatin-Induced Acute and Delayed Emesis
Objective: To determine the efficacy of repeated subcutaneous administration of Indisetron in preventing both the acute and delayed phases of emesis induced by a low dose of cisplatin.
Materials:
-
Same as Protocol 1, with the addition of subcutaneous (SC) injection needles.
Procedure:
-
Animal Acclimation and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Grouping: Randomly assign ferrets to a control group and an Indisetron treatment group. A positive control group treated with another 5-HT3 antagonist like ondansetron can also be included for comparison.
-
Drug Administration:
-
Administer Indisetron (1 mg/kg, SC) or vehicle to the respective groups 30 minutes before the cisplatin challenge and then every 12 hours for the duration of the observation period (72 hours).
-
-
Emetic Challenge:
-
Administer a low dose of cisplatin (e.g., 5 mg/kg, IP) to all ferrets.
-
-
Observation:
-
Observe the animals for emetic episodes (retches and vomits) for 72 hours post-cisplatin administration. The acute phase is typically defined as the first 24 hours, and the delayed phase as 24-72 hours.
-
-
Data Analysis:
-
Quantify the number of retches and vomits in both the acute and delayed phases for each group.
-
Statistically compare the emetic responses between the groups for each phase.
-
Mandatory Visualizations
Signaling Pathway of Indisetron in Preventing Chemotherapy-Induced Emesis
Caption: Indisetron's antiemetic mechanism of action.
Experimental Workflow for Evaluating Indisetron in the Ferret Model
Caption: Experimental workflow for antiemetic studies in ferrets.
References
Application Notes and Protocols for Indisetron Administration in Rodent Models
Disclaimer: Information regarding "Indisetron" in rodent models is limited in the available scientific literature. The following protocols and data are based on studies conducted with Ondansetron (B39145) , a structurally and functionally similar 5-HT3 receptor antagonist. Researchers should consider these protocols as a starting point and may need to perform dose-response studies to determine the optimal dosage for Indisetron.
Introduction
Indisetron and its analogue Ondansetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system.[1][2] By blocking these receptors, Indisetron can effectively suppress nausea and vomiting induced by various stimuli, most notably chemotherapy and radiotherapy.[4][5] This document provides detailed protocols for the administration of a representative setron, Ondansetron, in rodent models for preclinical research.
Quantitative Data: Pharmacokinetics of Ondansetron in Rats
The pharmacokinetic profile of Ondansetron has been characterized in rats, providing valuable data for experimental design. It is important to note that the oral bioavailability of Ondansetron in rats is low due to significant first-pass metabolism in the intestine and liver.[6][7][8] Gender differences in pharmacokinetics have also been observed in rats.[9]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | References |
| Dose Range | 1, 4, 8, 20 mg/kg | 4, 8, 20 mg/kg | [6][7] |
| Bioavailability (F) | N/A | ~4.07% (at 8 mg/kg) | [6][7] |
| Plasma Protein Binding | 53.2% | 53.2% | [6][7] |
| Terminal Half-life (t½) | ~24.4 minutes (at 1 mg/kg) | Not explicitly stated, but expected to be short | [10] |
| Metabolism | Primarily hepatic (CYP2D and CYP3A) | Primarily hepatic and intestinal first-pass | [7][9] |
| Excretion | Major route is via bile | Major route is via bile | [8] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Emetic Efficacy in a Chemotherapy-Induced Emesis Model (Rat)
This protocol is designed to assess the ability of a 5-HT3 antagonist to reduce nausea and vomiting following the administration of a chemotherapeutic agent.
Materials:
-
Indisetron or a similar 5-HT3 antagonist (e.g., Ondansetron)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Vehicle for drug administration (e.g., 0.9% saline)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Observation cages with a transparent floor
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water before the administration of the chemotherapeutic agent.
-
Drug Administration:
-
Dissolve Indisetron in the appropriate vehicle.
-
Administer Indisetron or vehicle via the desired route (e.g., intraperitoneal - IP, intravenous - IV, or oral gavage - PO) at a predetermined time before chemotherapy. Dosages for Ondansetron have ranged from 0.1 to 3 mg/kg IP in mice and up to 20 mg/kg IV or PO in rats.[6][7][10]
-
-
Induction of Emesis: Administer an emetogenic dose of cisplatin (B142131) (e.g., 10 mg/kg, IP).
-
Observation:
-
Immediately after cisplatin administration, place each rat in an individual observation cage.
-
Observe and record the number of retching and vomiting episodes for a defined period (e.g., 4-6 hours).
-
-
Data Analysis: Compare the number of emetic episodes in the Indisetron-treated group with the vehicle-treated control group using appropriate statistical methods.
Protocol 2: Assessment of Anxiolytic-like Effects in a Light/Dark Exploration Test (Mouse)
This protocol evaluates the potential anxiolytic properties of Indisetron.
Materials:
-
Indisetron or a similar 5-HT3 antagonist (e.g., Ondansetron)
-
Vehicle for drug administration (e.g., 0.9% saline)
-
Male Swiss albino or C57BL/6 mice (20-25 g)
-
Light/dark box apparatus
Procedure:
-
Acclimatization: Acclimate mice to the housing and testing room for at least one hour before the experiment.
-
Drug Administration:
-
Dissolve Indisetron in the appropriate vehicle.
-
Administer Indisetron or vehicle (e.g., 0.005 - 1000 µg/kg, IP for Ondansetron) 30-60 minutes before testing.[11]
-
-
Behavioral Testing:
-
Place each mouse in the center of the light compartment of the light/dark box.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record parameters such as the time spent in the light compartment, the number of transitions between compartments, and locomotor activity.
-
-
Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect. Compare the data from the Indisetron-treated group with the vehicle-treated control group.
Visualizations
Caption: General experimental workflow for Indisetron administration in rodent models.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of Indisetron.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Experience with ondansetron in chemotherapy- and radiotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ondansetron as an effective drug in prophylaxis of chemotherapy--induced emesis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gender differences in ondansetron pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ondansetron results in improved auditory gating in DBA/2 mice through a cholinergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of serotonin type-3 antagonist, ondansetron: an investigation in behaviour-based rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-HT3 Receptor Antagonism by Indisetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[1] This class of drugs, often referred to as "setrons," are critical therapeutic agents, primarily used as antiemetics to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] The 5-HT3 receptor is a cation-selective ion channel; its activation by serotonin (B10506) leads to a rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, resulting in neuronal depolarization.[3] By competitively blocking this receptor, antagonists like Indisetron prevent the initiation of the signaling cascade that leads to emesis.[4]
Data Presentation: Comparative Antagonist Potency
While specific in vitro potency values for Indisetron are not widely published, the following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) for other commonly studied 5-HT3 receptor antagonists. This data, obtained from various cell-based and radioligand binding assays, provides a benchmark for evaluating the potency of new chemical entities, including Indisetron.
Table 1: Binding Affinity (Ki) of 5-HT3 Receptor Antagonists
| Compound | Ki (nM) | Receptor Source/Cell Line | Notes |
| Cilansetron | 0.19 | Not Specified | High affinity for 5-HT3 receptors.[5] |
| VUF10166 | 0.04 (5-HT3A), 22 (5-HT3AB) | Recombinant | Demonstrates selectivity for the 5-HT3A receptor subtype.[6] |
| Ramosetron | 0.091 | Recombinant | [6] |
| Palonosetron | 0.17 | Recombinant | A second-generation antagonist with high affinity.[6][7] |
| Ondansetron | 6.16 | Recombinant | A widely used first-generation antagonist.[6] |
Table 2: Functional Potency (IC50) of 5-HT3 Receptor Antagonists
| Compound | IC50 (nM) | Assay Type | Cell Line | Notes |
| Azasetron | 0.33 | Not Specified | Not Specified | [6] |
| Palonosetron | 0.24 (5-HT3A), 0.18 (5-HT3AB) | Membrane Potential Assay | HEK293 | [2] |
| Lerisetron | 810 | Not Specified | Not Specified | [6] |
| Ondansetron | ~810 | Not Specified | Not Specified | [6] |
| Tropisetron | 70.1 | Not Specified | Not Specified | [6] |
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a pentameric ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the influx of cations, which leads to depolarization of the neuron and initiation of downstream signaling cascades. Indisetron, as a competitive antagonist, binds to the same site as serotonin, thereby preventing channel opening and subsequent signaling.
Experimental Protocols
The following are detailed protocols for two common cell-based functional assays to determine the potency of 5-HT3 receptor antagonists like Indisetron.
Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a 5-HT3 receptor agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
5-HT3 Receptor Agonist: Serotonin (5-HT) or a selective agonist like m-chlorophenylbiguanide (B1675964) (mCPBG).
-
Test Compound: Indisetron.
-
Positive Control: A known 5-HT3 receptor antagonist (e.g., Ondansetron).
-
Microplate Reader: With fluorescence detection capabilities and automated injection.
Protocol:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of Indisetron and the positive control antagonist in Assay Buffer.
-
Prepare the 5-HT3 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the different concentrations of Indisetron or control antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the microplate reader and begin fluorescence reading to establish a baseline.
-
After a short baseline reading, automatically inject the 5-HT3 agonist into the wells.
-
Continue to measure the fluorescence intensity for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the percentage of inhibition of the agonist-induced response for each concentration of Indisetron.
-
Plot the percentage of inhibition against the logarithm of the Indisetron concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Membrane Potential Assay
This assay measures changes in cell membrane potential upon 5-HT3 receptor activation and its inhibition by an antagonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3 receptor.
-
Culture Medium: As described for the calcium flux assay.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Membrane Potential Dye: A fluorescent voltage-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
5-HT3 Receptor Agonist: Serotonin (5-HT).
-
Test Compound: Indisetron.
-
Positive Control: A known 5-HT3 receptor antagonist.
-
Microplate Reader: A fluorescence plate reader with kinetic read capability and automated injection (e.g., FlexStation).
Protocol:
-
Cell Plating: Plate cells as described for the calcium flux assay.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound and Agonist Preparation: Prepare serial dilutions of Indisetron and the 5-HT agonist in Assay Buffer.
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the various concentrations of Indisetron to the wells and incubate for the desired time.
-
Initiate the reading and, after a few seconds, automatically add the 5-HT agonist.
-
Record the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.
-
-
Data Analysis:
-
Quantify the peak fluorescence change for each well.
-
Calculate the percentage of inhibition of the agonist-induced depolarization by Indisetron at each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Conclusion
The cell-based assays detailed in this document, namely the calcium flux and membrane potential assays, are robust methods for characterizing the antagonistic properties of compounds like Indisetron at the 5-HT3 receptor. While specific quantitative data for Indisetron's in vitro potency remains to be broadly published, the provided protocols and comparative data for other 'setrons' offer a valuable resource for researchers in the field of drug discovery and development. These assays are fundamental in determining the potency and mechanism of action of novel 5-HT3 receptor antagonists, ultimately guiding the selection of promising candidates for further preclinical and clinical investigation.
References
- 1. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Indisetron for Pediatric Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of pediatric-specific drug formulations is critical to ensure the safe and effective treatment of children.[1][2] Indisetron, a potent and selective 5-HT3 receptor antagonist, is effective in preventing chemotherapy-induced and postoperative nausea and vomiting. However, the lack of age-appropriate formulations presents a significant challenge for its use in pediatric populations.[3] Children often have difficulty swallowing solid dosage forms, and the taste of a medication can be a major barrier to compliance.[4] Therefore, a liquid oral formulation of Indisetron with an acceptable taste is highly desirable.
These application notes provide a comprehensive overview and detailed protocols for the development of a pediatric-friendly oral liquid formulation of Indisetron. Due to the limited publicly available formulation data specifically for Indisetron, the protocols and data presented here are largely based on extensive research and established methodologies for Ondansetron (B39145), a structurally and functionally similar 5-HT3 receptor antagonist. This approach provides a robust framework for initiating the pediatric formulation development of Indisetron.
Data Presentation
Quantitative data is essential for guiding formulation development. The following tables summarize key parameters for Ondansetron, which can serve as a baseline for Indisetron research.
Table 1: Solubility of Ondansetron Hydrochloride
| Solvent | Solubility | Reference |
| Water | 16.49 mg/mL | |
| DMSO | 32.98 mg/mL | |
| Distilled Water (37 °C) | 0.724 mg/mL | [5] |
| Aqueous Buffer (pH 7.4) | 47.7 µg/mL | [6] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Table 2: Pediatric Pharmacokinetics of Intravenous Ondansetron
| Age Group | Mean Clearance (L/hr/kg) | Mean Volume of Distribution (L/kg) | Mean Terminal Half-life (hrs) | Reference |
| 1-4 months | Lower than older children | - | 5.9 - 6.2 | [3] |
| 4-24 months | - | - | 2.4 - 3.1 | [3] |
| 3-7 years | 0.50 | 1.70 | 2.6 | [8] |
| 7.1-12 years | 0.39 | 1.61 | 3.1 | [8] |
Note: Pharmacokinetic parameters can be influenced by factors such as body weight and age.[9]
Table 3: Stability of Ondansetron under Stress Conditions
| Stress Condition | % Degradation | Degradation Profile | Reference |
| 5 M HCl (80°C, 30 min) | ~16% | First-order kinetics | [10] |
| 2 M NaOH (80°C, 30 min) | ~16% | First-order kinetics | [10] |
| 10% H₂O₂ (80°C, 30 min) | ~51% | First-order kinetics | [10] |
| Photolytic (liquid state) | Significant | - | [11] |
| Thermal (liquid state) | Less significant | - | [10] |
Signaling Pathway and Research Workflows
Indisetron's Mechanism of Action
Indisetron, like other "setrons," is a selective 5-HT3 receptor antagonist.[12] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[12][13] Chemotherapeutic agents and other emetogenic stimuli cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut.[13][14] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[13] Indisetron competitively blocks this binding, thereby preventing the emetic reflex.[14]
Pediatric Formulation Development Workflow
The development of a pediatric formulation is a multi-step process that begins with understanding the specific needs of the pediatric population and concludes with a stable, palatable, and effective product.
References
- 1. Paediatric formulations | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pharmtech.com [pharmtech.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Taste Masking 101 Sensory And Performance Evaluation [outsourcedpharma.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Ondansetron Hydrochloride | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Pharmacokinetics of intravenous ondansetron in healthy children undergoing ear, nose, and throat surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE PCCA BLOG | Challenges in Pediatric Compounding: Excipients a [pccarx.com]
- 13. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Receptor Occupancy Studies of Indisetron Using PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the vomiting reflex, making its antagonists effective antiemetic agents, particularly in the context of chemotherapy and radiation therapy.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living human brain.[4][5][6][7][8] By measuring the degree to which a drug binds to its target receptor at various doses, PET receptor occupancy studies are invaluable for optimizing drug dosage, confirming target engagement, and understanding the pharmacokinetic/pharmacodynamic relationship in drug development.[8][9]
These application notes provide a comprehensive overview and generalized protocols for conducting receptor occupancy studies of Indisetron using PET imaging. While specific PET imaging studies on Indisetron are not yet available in the published literature, the following protocols are based on established methodologies for receptor occupancy studies of other central nervous system (CNS) drugs and antagonists for other serotonin receptor subtypes.[6][9][10]
5-HT3 Receptor Signaling Pathway
Indisetron exerts its therapeutic effect by blocking the action of serotonin at 5-HT3 receptors. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[5] When serotonin binds to the 5-HT3 receptor, it induces a conformational change that opens a central pore, allowing the rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron and the propagation of an excitatory signal. Indisetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing serotonin-induced depolarization.
Data Presentation: Quantifying Receptor Occupancy
The primary outcome of these studies is the percentage of 5-HT3 receptor occupancy at different plasma concentrations of Indisetron. This data is crucial for determining the dose-response relationship.
Table 1: Hypothetical Receptor Occupancy Data for Indisetron
| Subject ID | Indisetron Dose (mg) | Plasma Concentration (ng/mL) at PET scan | Baseline BPnd | Post-Dose BPnd | Receptor Occupancy (%) |
| 001 | 0.1 | 1.2 | 2.5 | 2.1 | 16.0 |
| 002 | 0.1 | 1.5 | 2.7 | 2.2 | 18.5 |
| 003 | 0.3 | 4.5 | 2.6 | 1.5 | 42.3 |
| 004 | 0.3 | 5.1 | 2.8 | 1.6 | 42.9 |
| 005 | 1.0 | 15.2 | 2.4 | 0.7 | 70.8 |
| 006 | 1.0 | 16.5 | 2.9 | 0.8 | 72.4 |
| 007 | 3.0 | 48.0 | 2.5 | 0.3 | 88.0 |
| 008 | 3.0 | 52.5 | 2.7 | 0.3 | 88.9 |
BPnd (Binding Potential, non-displaceable) is a measure of specific receptor binding. Receptor Occupancy (%) is calculated as: ((Baseline BPnd - Post-Dose BPnd) / Baseline BPnd) * 100
Table 2: Summary of Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
| EC50 (Plasma Concentration for 50% Occupancy) | 6.5 ng/mL (Hypothetical) |
| Emax (Maximum Occupancy) | 95% (Hypothetical) |
| Hill Coefficient | 1.2 (Hypothetical) |
Experimental Protocols
A generalized workflow for a PET receptor occupancy study is depicted below.
Subject Selection
-
Inclusion Criteria: Healthy male and/or female volunteers, aged 18-55 years, with a body mass index (BMI) between 18 and 30 kg/m ². All subjects should provide written informed consent.
-
Exclusion Criteria: History of significant medical or psychiatric illness, contraindications to PET or MRI scanning, use of any medication that may interact with the serotonergic system, and pregnancy or lactation.
PET Radioligand
Study Design
A within-subject, single-dose, dose-escalation design is recommended. Each subject will undergo two PET scans:
-
Baseline Scan: To measure the baseline density of available 5-HT3 receptors.
-
Post-Dose Scan: To measure the receptor density after the administration of a single oral dose of Indisetron.
At least four dose cohorts of Indisetron should be studied to adequately define the dose-occupancy curve.
Imaging Protocol
-
MRI Scan: A high-resolution T1-weighted MRI of the brain will be acquired for each subject for anatomical co-registration with the PET images.
-
PET Scan Procedure:
-
Subjects will be positioned in the PET scanner.
-
A transmission scan for attenuation correction will be performed.
-
The radioligand (e.g., [11C]5-HT3-Antagonist-X, ~370 MBq) will be administered as an intravenous bolus.
-
Dynamic PET data will be acquired in list mode for 90-120 minutes.
-
For the post-dose scan, Indisetron will be administered orally at a predetermined time before the radioligand injection to allow for peak plasma concentrations to be reached during the PET scan.
-
-
Arterial Blood Sampling: To obtain the arterial input function for kinetic modeling, continuous automated arterial blood sampling is recommended for the initial phase, followed by manual arterial sampling at progressively longer intervals throughout the scan. Plasma radioactivity will be measured, and metabolite analysis will be performed to determine the fraction of unmetabolized radioligand.
Data Analysis
-
Image Processing: PET images will be reconstructed using an appropriate algorithm (e.g., OSEM) and corrected for attenuation, scatter, and radioactive decay. The dynamic PET images will be co-registered with the individual's MRI.
-
Kinetic Modeling: Time-activity curves (TACs) will be generated for various brain regions of interest (ROIs), particularly those with high 5-HT3 receptor density (e.g., area postrema, nucleus tractus solitarius) and a reference region with negligible receptor density (e.g., cerebellum). The binding potential relative to the non-displaceable tissue uptake (BPnd) will be calculated using a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM).
-
Receptor Occupancy Calculation: Receptor occupancy (RO) will be calculated for each subject at each dose level using the following formula: RO (%) = [(BPnd_baseline - BPnd_postdose) / BPnd_baseline] * 100
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: The relationship between the plasma concentration of Indisetron and 5-HT3 receptor occupancy will be characterized using a non-linear regression model, such as the Michaelis-Menten equation, to estimate the EC50.
Conclusion
The protocols outlined in these application notes provide a robust framework for conducting receptor occupancy studies of Indisetron using PET imaging. Such studies are essential for the clinical development of Indisetron, enabling a deeper understanding of its in-vivo pharmacology and guiding the selection of optimal therapeutic doses. The successful execution of these studies is contingent upon the availability of a validated and specific PET radioligand for the 5-HT3 receptor.
References
- 1. What is the mechanism of Indisetron Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. 5-HT radioligands for human brain imaging with PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET-Determination of robalzotan (NAD-299) induced 5-HT(1A) receptor occupancy in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Excipient Compatibility Study for Indisetron Tablet Formulation
Application Note ID: AP-TDF-IND-001
Version: 1.0
Introduction
The selection of appropriate excipients is a critical step in the development of a stable, safe, and effective solid dosage form. Incompatibilities between the Active Pharmaceutical Ingredient (API) and excipients can alter the drug's stability and bioavailability, compromising the quality and performance of the final product.[1] Drug-excipient compatibility studies are therefore essential during the pre-formulation stage to identify any physical or chemical interactions.[2][3]
This document provides a comprehensive protocol for conducting an excipient compatibility study for an Indisetron tablet formulation. Indisetron is a serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. The study involves evaluating the compatibility of Indisetron with various commonly used tablet excipients through thermal, spectroscopic, and chromatographic techniques under accelerated stability conditions, in line with ICH guidelines.[4][5][6]
Objective
To assess the physical and chemical compatibility of Indisetron with selected pharmaceutical excipients intended for use in a tablet formulation. This study aims to identify stable excipients that do not interact with the API, ensuring the development of a robust and reliable dosage form.
Materials and Equipment
3.1 Active Pharmaceutical Ingredient (API):
-
Indisetron Hydrochloride
3.2 Excipients:
-
Diluents: Microcrystalline Cellulose (MCC), Lactose Monohydrate, Dibasic Calcium Phosphate
-
Binders: Povidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC)
-
Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate
-
Lubricant: Magnesium Stearate
-
Glidant: Colloidal Silicon Dioxide
3.3 Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Stability Chambers (ICH-compliant)
-
Analytical Balance
-
Mortar and Pestle
-
Glass Vials
Experimental Workflow
The overall workflow for the excipient compatibility study is depicted below.
Caption: Experimental workflow for the Indisetron-excipient compatibility study.
Experimental Protocols
5.1 Protocol 1: Preparation of Binary Mixtures
-
Accurately weigh Indisetron and each excipient in a 1:1 weight-for-weight (w/w) ratio.
-
For each pair, gently blend the API and excipient using a mortar and pestle for 5 minutes to ensure a homogenous mixture.
-
Prepare two sets of samples for each binary mixture:
-
Set A (For DSC/FTIR): Transfer approximately 10-20 mg of the physical mixture into a clean, labeled glass vial.
-
Set B (For Accelerated Stability): Transfer approximately 1 g of the mixture into a clean, labeled glass vial. Add 5% w/w of purified water to simulate moisture effects and mix thoroughly.[7]
-
-
Prepare control samples of the pure API and each individual excipient for parallel analysis.
5.2 Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (pure API, pure excipient, or binary mixture from Set A) into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Atmosphere: Inert nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 300°C (or a range appropriate to cover the melting points of all components).
-
-
Data Interpretation: Compare the thermogram of the binary mixture with those of the individual components.[3] Compatibility is indicated if the thermogram of the mixture is a simple superposition of the individual components. Incompatibility is suspected if there is:
-
A significant shift (>2°C) or disappearance of the API's melting endotherm.
-
The appearance of new exothermic or endothermic peaks.[8]
-
A major change in the enthalpy of melting.
-
5.3 Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample (pure API, pure excipient, or binary mixture from Set A) with 100-200 mg of dry KBr powder and compressing it into a thin, transparent disc.
-
Spectral Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 32 scans.
-
-
Data Interpretation: Compare the spectrum of the binary mixture with the spectra of the individual components.[9] The absence of new peaks or the disappearance of characteristic peaks of the API suggests compatibility.[2] Chemical interaction is likely if significant changes in the positions or intensities of key functional group peaks are observed.
5.4 Protocol 4: Accelerated Stability (Isothermal Stress Testing)
-
Place the loosely capped vials from Set B (stressed samples) and control samples into a stability chamber set to accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH) as per ICH guidelines.[10]
-
Store the samples for a period of 4 weeks.
-
At the end of the study period, remove the samples and allow them to equilibrate to room temperature.
-
Visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction) compared to the initial state and control samples.
-
Analyze the samples using a stability-indicating HPLC method.
5.5 Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To quantify the amount of Indisetron remaining (assay) and to detect the formation of any degradation products in the stressed samples.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) in a suitable ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh an amount of the stressed sample equivalent to a target concentration of Indisetron (e.g., 100 µg/mL).
-
Dissolve in a suitable solvent (e.g., mobile phase), sonicate if necessary, and filter through a 0.45 µm syringe filter.
-
-
Data Interpretation: Compare the chromatograms of the stressed mixtures against a freshly prepared standard solution of Indisetron. An excipient is considered incompatible if there is:
-
A significant decrease (>5%) in the assay of Indisetron.
-
The appearance of new peaks corresponding to degradation products.[2]
-
Data Presentation
Quantitative data should be systematically organized for clear interpretation.
Table 1: Composition of Indisetron-Excipient Binary Mixtures
| Mixture ID | Active Ingredient | Excipient | Ratio (w/w) |
|---|---|---|---|
| M-01 | Indisetron | Microcrystalline Cellulose | 1:1 |
| M-02 | Indisetron | Lactose Monohydrate | 1:1 |
| M-03 | Indisetron | Dibasic Calcium Phosphate | 1:1 |
| M-04 | Indisetron | Povidone (PVP K30) | 1:1 |
| M-05 | Indisetron | Croscarmellose Sodium | 1:1 |
| M-06 | Indisetron | Sodium Starch Glycolate | 1:1 |
| M-07 | Indisetron | Magnesium Stearate | 1:1 |
| M-08 | Indisetron | Colloidal Silicon Dioxide | 1:1 |
Table 2: Summary of Excipient Compatibility Study Results (Illustrative Data)
| Excipient | DSC Analysis Results | FTIR Analysis Results | HPLC Assay (% Recovery after 4 Weeks at 40°C/75% RH) | Final Assessment |
|---|---|---|---|---|
| Microcrystalline Cellulose | No significant change in API endotherm. | Spectrum is a superposition of individuals. | 99.5% | Compatible |
| Lactose Monohydrate | Broadening of API endotherm. | Minor shifts in amine group peaks. | 93.2% (Degradant peak at RRT 1.2) | Incompatible |
| Dibasic Calcium Phosphate | No significant change in API endotherm. | No significant changes observed. | 99.1% | Compatible |
| Povidone (PVP K30) | No significant change in API endotherm. | No significant changes observed. | 99.8% | Compatible |
| Croscarmellose Sodium | No significant change in API endotherm. | No significant changes observed. | 99.3% | Compatible |
| Sodium Starch Glycolate | No significant change in API endotherm. | No significant changes observed. | 98.9% | Compatible |
| Magnesium Stearate | Disappearance of API endotherm. | Significant peak shifts observed. | 95.5% (Minor degradant peak) | Incompatible |
| Colloidal Silicon Dioxide | No significant change in API endotherm. | No significant changes observed. | 99.6% | Compatible |
Decision Making Logic
The following diagram illustrates the decision-making process based on the analytical results.
Caption: Decision tree for assessing excipient compatibility.
Conclusion
A systematic excipient compatibility study is fundamental for the successful development of a stable pharmaceutical formulation. The combined use of thermal, spectroscopic, and chromatographic techniques provides a comprehensive evaluation of potential drug-excipient interactions.[8][11] Based on the illustrative data, excipients such as Lactose Monohydrate and Magnesium Stearate showed signs of incompatibility with Indisetron under stressed conditions and should be avoided. All other tested excipients appeared compatible and can be carried forward for further formulation development activities. This multi-faceted approach ensures the selection of the most suitable excipients, mitigating risks of instability in the final drug product.
References
- 1. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. Drug excipient Compatibility | PDF [slideshare.net]
- 9. ijarst.in [ijarst.in]
- 10. snscourseware.org [snscourseware.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dose-Response Study of Indisetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisetron (B127327) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] 5-HT3 receptors are located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) in the central nervous system. The release of serotonin by chemotherapeutic agents, such as cisplatin (B142131), stimulates these receptors, initiating the vomiting reflex. By blocking these 5-HT3 receptors, indisetron hydrochloride effectively mitigates nausea and vomiting induced by chemotherapy. These application notes provide a detailed protocol for conducting an in vivo dose-response study to evaluate the antiemetic efficacy of indisetron hydrochloride in a cisplatin-induced emesis model.
Signaling Pathway of Indisetron Hydrochloride
Chemotherapy-induced nausea and vomiting (CINV) is a complex process involving both central and peripheral pathways. The primary mechanism of acute CINV induced by agents like cisplatin involves the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem. This activation of the central vomiting center leads to the physiological responses of nausea and vomiting. Indisetron hydrochloride, as a selective 5-HT3 receptor antagonist, competitively binds to these receptors, thereby blocking the emetic signal.
Experimental Protocols
A well-established animal model for evaluating antiemetic drugs is the cisplatin-induced emesis model in ferrets. This model is highly predictive of clinical efficacy, as ferrets exhibit both acute and delayed phases of emesis, similar to humans undergoing chemotherapy.
Protocol: Cisplatin-Induced Emesis in Ferrets
1. Animal Model:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 1.5 kg
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to the experiment. They should be housed individually with free access to food and water.
2. Experimental Groups:
-
A minimum of five groups should be established to determine a dose-response relationship:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for indisetron) + Cisplatin
-
Group 2: Low dose Indisetron Hydrochloride + Cisplatin
-
Group 3: Mid dose Indisetron Hydrochloride + Cisplatin
-
Group 4: High dose Indisetron Hydrochloride + Cisplatin
-
Group 5: Positive control (e.g., Ondansetron) + Cisplatin
-
3. Drug Preparation and Administration:
-
Cisplatin: Prepare a fresh solution of cisplatin in sterile saline at a concentration that allows for an administration volume of approximately 1 ml/kg. A commonly used emetogenic dose in ferrets is 10 mg/kg, administered intraperitoneally (i.p.).
-
Indisetron Hydrochloride: Prepare solutions of indisetron hydrochloride in the appropriate vehicle. Based on available literature, a starting point for dose selection could be around 1 mg/kg, administered orally (p.o.) or subcutaneously (s.c.). A suggested dose range for a dose-response study could be 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Administration Schedule: Administer indisetron hydrochloride or vehicle 30-60 minutes prior to the administration of cisplatin.
4. Observation and Data Collection:
-
Observation Period: Observe the animals continuously for at least 4-6 hours post-cisplatin administration for the acute phase of emesis. For delayed emesis, observations should continue for up to 72 hours.
-
Emetic Episodes: An emetic episode is defined as a single vomit or a series of retches. Record the number of vomits and retches for each animal.
-
Latency to First Emetic Episode: Record the time from cisplatin administration to the first vomit or retch.
-
Behavioral Observations: Note any other behavioral changes, such as changes in posture, activity levels, or food and water intake.
5. Data Analysis:
-
Calculate the mean number of emetic episodes for each group.
-
Determine the percentage of animals in each group that are protected from emesis.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antiemetic effect at different doses.
-
If sufficient data points are generated, calculate the ED50 (the dose that produces 50% of the maximal effect) for indisetron hydrochloride.
Experimental Workflow
The following diagram outlines the key steps in the in vivo dose-response study.
Data Presentation
The quantitative data from the dose-response study should be summarized in a clear and structured table to facilitate comparison between the different treatment groups.
Table 1: Antiemetic Efficacy of Indisetron Hydrochloride in Cisplatin-Induced Emesis in Ferrets (Hypothetical Data)
| Treatment Group (n=8) | Dose (mg/kg) | Route | Mean Number of Emetic Episodes (± SEM) | % Protection from Emesis | Mean Latency to First Emetic Episode (min ± SEM) |
| Vehicle Control | - | p.o. | 15.4 ± 2.1 | 0% | 45.2 ± 5.8 |
| Indisetron HCl | 0.1 | p.o. | 10.2 ± 1.8* | 12.5% | 68.5 ± 7.1 |
| Indisetron HCl | 0.3 | p.o. | 5.1 ± 1.2 | 50% | 95.3 ± 9.4 |
| Indisetron HCl | 1.0 | p.o. | 1.5 ± 0.5 | 87.5% | > 240 |
| Indisetron HCl | 3.0 | p.o. | 0.2 ± 0.1 | 100% | > 240 |
| Ondansetron (B39145) | 1.0 | p.o. | 1.8 ± 0.6 | 87.5% | > 240 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Table 2: Comparative Antiemetic Efficacy of Indisetron and Ondansetron in the Ferret Model (Published Data Summary)
| Compound | Dose | Route | Emetic Challenge | Observation Phase | Efficacy | Reference |
| Indisetron | 1 mg/kg | p.o. | Cisplatin (10 mg/kg) | Acute | Inhibited emesis | [1] |
| Indisetron | 1 mg/kg | s.c. (twice daily) | Cisplatin (5 mg/kg) | Acute & Delayed | Suppressed emesis | [1] |
| Ondansetron | 1 mg/kg | s.c. (twice daily) | Cisplatin (5 mg/kg) | Acute | Suppressed emesis | [1] |
| Ondansetron | 1 mg/kg | s.c. (twice daily) | Cisplatin (5 mg/kg) | Delayed | Did not suppress emesis | [1] |
This comparative data suggests that indisetron may have a broader spectrum of activity, covering both acute and delayed phases of CINV, which is a significant advantage in a clinical setting.
Conclusion
This document provides a comprehensive framework for designing and conducting an in vivo dose-response study of indisetron hydrochloride. The ferret model of cisplatin-induced emesis is a robust and clinically relevant model for assessing the antiemetic potential of novel 5-HT3 receptor antagonists. The detailed protocols and data presentation guidelines will aid researchers in generating high-quality, reproducible data to support the development of indisetron hydrochloride as a therapeutic agent for the management of chemotherapy-induced nausea and vomiting.
References
Troubleshooting & Optimization
Technical Support Center: Improving Indisetron Dihydrochloride Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Indisetron dihydrochloride (B599025) in Phosphate-Buffered Saline (PBS).
FAQs: Understanding Indisetron Dihydrochloride Solubility
Q1: What is this compound and why is its solubility in PBS important?
This compound is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily used as an antiemetic. For in vitro experiments, such as cell-based assays, achieving complete dissolution in a physiologically relevant buffer like PBS (typically pH 7.4) is crucial for obtaining accurate and reproducible results. Poor solubility can lead to inaccurate drug concentrations and misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
This compound, as a dihydrochloride salt of a weakly basic compound, is expected to exhibit pH-dependent solubility. Its solubility is generally higher in acidic environments and significantly lower in neutral or alkaline conditions like standard PBS (pH 7.4). This is a common characteristic for amine hydrochloride salts. While specific quantitative data for this compound is not widely published, data from the structurally and functionally similar compound, Ondansetron hydrochloride, can provide valuable insights.
Q3: What factors can influence the solubility of this compound in PBS?
Several factors can impact the solubility of this compound in PBS:
-
pH of the PBS solution: This is the most critical factor. The neutral pH of standard PBS can lead to the precipitation of the free base form of the drug.
-
Temperature: While temperature can affect solubility, its impact may be less significant compared to pH for this class of compounds. Some gentle warming can aid dissolution.
-
Presence of co-solvents or excipients: The addition of certain agents can significantly enhance solubility.
-
Purity of the compound: Impurities can sometimes affect the dissolution process.
Troubleshooting Guide: Common Solubility Issues
This guide addresses common problems encountered when dissolving this compound in PBS and provides systematic solutions.
Problem 1: Precipitation or cloudiness is observed immediately upon adding this compound to PBS (pH 7.4).
-
Cause: The neutral pH of the PBS is causing the protonated, more soluble form of the drug to convert to its less soluble free base form, leading to precipitation.
-
Solutions:
-
pH Adjustment: Lower the pH of the PBS solution before adding the compound. A pH range of 4.0-6.0 is often effective for amine hydrochloride salts.
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the PBS.
-
Problem 2: The compound dissolves initially but precipitates over time or after temperature changes (e.g., moving from room temperature to 37°C).
-
Cause: The solution is likely supersaturated and unstable at the final pH and temperature.
-
Solutions:
-
Optimize Final Concentration: The target concentration in PBS may be too high. Determine the maximum stable concentration at the experimental pH and temperature.
-
Incorporate Solubilizing Agents: The use of cyclodextrins or non-ionic surfactants can help stabilize the dissolved drug in the aqueous medium.
-
Data Presentation: Solubility of a Similar 5-HT3 Antagonist (Ondansetron HCl)
The following table summarizes the pH-dependent solubility of Ondansetron hydrochloride, which serves as a useful reference for understanding the expected behavior of this compound.
| pH of Aqueous Medium | Solubility (mg/mL) at 37°C | Expected State in Solution |
| 1.2 (Simulated Gastric Fluid) | 23.3 | High Solubility |
| 6.8 (Simulated Intestinal Fluid) | 0.036 | Low Solubility / Prone to Precipitation |
| 7.4 (Standard PBS) | < 0.036 (extrapolated) | Very Low Solubility / Likely Precipitation |
Data compiled from studies on Ondansetron hydrochloride, a structurally similar compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted PBS for Enhanced Solubility
Objective: To prepare a PBS solution with a lower pH to improve the solubility of this compound.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
Procedure:
-
To prepare 1 liter of 1x PBS, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.
-
Stir until all salts are completely dissolved.
-
Adjust the pH of the solution to the desired acidic level (e.g., pH 5.0) by adding 1 M HCl dropwise while continuously monitoring with a calibrated pH meter.
-
Add deionized water to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
Protocol 2: Solubility Enhancement using a Co-solvent Stock Solution
Objective: To prepare a solution of this compound in PBS by first dissolving it in an organic co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
PBS (at the desired final pH, e.g., 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO or ethanol. Ensure the powder is completely dissolved by vortexing.
-
Warm the PBS to the intended experimental temperature (e.g., 37°C).
-
While vigorously vortexing the warm PBS, slowly add the stock solution dropwise to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid affecting the biological assay.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use the solution immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Caption: Simplified signaling pathway for the antiemetic action of Indisetron.
References
Technical Support Center: Troubleshooting Peak Tailing in Indisetron HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Indisetron.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the right.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
An ideal, perfectly symmetrical peak has a Tf of 1.0.[1][2] In practice, a Tf value up to 1.5 is often acceptable, while values greater than 2.0 are generally considered unacceptable for quantitative analysis.[3][4]
Q2: I'm seeing significant peak tailing specifically for Indisetron. What is the most likely cause?
The most common cause of peak tailing for basic compounds like Indisetron in reverse-phase HPLC is secondary ionic interactions with the stationary phase.[4][5][6]
Indisetron contains basic nitrogen atoms. When analyzed at a mid-range pH (e.g., pH > 4), these groups become protonated (positively charged). Simultaneously, residual silanol (B1196071) groups (Si-OH) on the surface of standard silica-based columns (like C18) become deprotonated or ionized (negatively charged, Si-O⁻).[4] The strong ionic attraction between the positively charged Indisetron and the negatively charged silanol sites creates a secondary, strong retention mechanism, leading to peak tailing.[3][4]
Caption: Interaction between basic analyte and ionized silanol groups.
Q3: How can I systematically troubleshoot peak tailing for my Indisetron analysis?
Follow a logical, step-by-step approach, changing only one parameter at a time to isolate the cause. Start with the easiest and most impactful adjustments related to the mobile phase.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q4: What are the optimal mobile phase conditions to prevent peak tailing with Indisetron?
Optimizing the mobile phase is the most effective strategy. This involves controlling the pH and ensuring adequate buffer strength.
-
pH Adjustment: Since Indisetron is a basic compound (structurally similar to Ondansetron with a pKa of 7.4), lowering the mobile phase pH is crucial.[7] Operating at a low pH (e.g., pH 2.5 - 3.0) protonates the residual silanol groups, minimizing their ability to interact ionically with the protonated basic analyte.[3][4][5]
-
Buffer System: Using a buffer (like phosphate (B84403) or acetate) is essential to maintain a consistent pH across the column.[8]
-
Buffer Concentration: A buffer concentration in the range of 10-50 mM is typically sufficient to provide good peak shape without causing overpressure issues.[1][8]
Table 1: Recommended Mobile Phase Conditions for Basic Analogs of Indisetron
| Component | Condition | Rationale | Reference |
|---|---|---|---|
| Buffer | Water with acid (e.g., Orthophosphoric Acid, Formic Acid) | To lower and control the pH. | [9][10] |
| pH | 2.2 - 3.0 | Protonates silanol groups, minimizing secondary interactions. | [3][5][10][11] |
| Organic Modifier | Acetonitrile (B52724) or Methanol | Controls retention time. Acetonitrile often provides better peak shape. | [9][12] |
| Example 1 | Buffer (Water pH 2.2 with OPA) : Acetonitrile (73:27 v/v) | Low pH method for good peak shape. | [10] |
| Example 2 | Methanol : Acetonitrile : KH₂PO₄ Buffer pH 3 (40:20:40 v/v) | Buffered, low pH method. | [11] |
| Example 3 | Acetonitrile : Water (0.1% OPA) (25:75 v/v) | Simple acidic mobile phase. |[9] |
Q5: Could my column be the source of the problem?
Yes, the column is a frequent cause of peak tailing.[1] Consider the following:
-
Column Contamination: Strongly retained impurities from previous samples can create active sites that cause tailing. If tailing has worsened over time, contamination is a likely cause.[1][13]
-
Column Degradation: Over time, especially when operating at pH extremes, the bonded phase can degrade, exposing more active silanol groups.[1][2]
-
Column Voids: A void or channel at the column inlet can cause peak distortion, including tailing. This can result from pressure shocks or operating at high pH.[3][4]
-
Inappropriate Column Chemistry: Older, "Type A" silica (B1680970) columns have a higher concentration of acidic silanols and are more prone to causing tailing with basic compounds.[3][5] Modern, high-purity, end-capped "Type B" silica columns or those with polar-embedded technology are designed to minimize these interactions and are highly recommended.[3][5][6]
Q6: How can my sample preparation and injection technique affect peak shape?
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][13] If you observe that more concentrated samples tail more significantly, this is a likely cause. Try diluting your sample by a factor of 10.[4]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase with 25% Acetonitrile), it can cause peak distortion.[1][8] The ideal injection solvent is the mobile phase itself or a weaker solvent.[1][8]
Q7: I've tried optimizing the mobile phase and checking my column, but the tailing persists. What else could be wrong?
If the common causes have been ruled out, investigate instrumental factors known as extra-column effects . These effects relate to any volume within the HPLC system outside of the column itself where the sample band can spread.
-
Excessive Tubing: Long or wide-diameter tubing between the injector, column, and detector adds volume to the system, causing band broadening and potential tailing.[1][6][13] Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) and keep connections as short as possible.[1][6]
-
Loose Fittings or Dead Volume: A poor connection can create a small void or "dead volume" where the sample can get trapped and slowly leak out, causing a tailed peak. Ensure all fittings are properly tightened.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Optimization
-
Objective: To eliminate peak tailing by suppressing silanol interactions.
-
Materials: HPLC-grade water, acetonitrile, and a suitable acid (e.g., Orthophosphoric acid or Formic acid).
-
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., 1L of HPLC-grade water).
-
While stirring, add the acid dropwise until the pH meter reads between 2.5 and 3.0. This is your acidic buffer.[8]
-
Filter the buffer through a 0.45 µm membrane filter.[10]
-
Prepare the mobile phase by mixing the acidic buffer with acetonitrile in the desired ratio (e.g., 75:25 v/v).[9]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
If tailing persists, increase the buffer strength by preparing a 20-50 mM phosphate buffer and adjusting its pH to 2.5-3.0 before mixing with the organic modifier.[3][8]
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly adsorbed contaminants from the column that may be causing peak tailing.
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
If analyzing samples from a biological matrix, a wash with a mid-polarity solvent like Isopropanol may be beneficial.
-
Finally, flush with 100% Acetonitrile again.
-
Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Note: If a guard column is being used, replace it first, as it is designed to capture these contaminants.[2] If replacing the guard column solves the problem, the analytical column is likely fine.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. aapharma.ca [aapharma.ca]
- 8. benchchem.com [benchchem.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. actapharmsci.com [actapharmsci.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimization of Indisetron Dosage for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Indisetron dosage for in vivo efficacy studies. The following information is based on established principles for 5-HT3 receptor antagonists and preclinical antiemetic research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Indisetron?
A1: Indisetron is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] During chemotherapy or radiation, enterochromaffin cells in the small intestine release large amounts of serotonin.[2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the brain's vomiting center, inducing nausea and emesis.[2] Indisetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.[1]
Q2: What are the recommended starting doses for Indisetron in preclinical animal models?
Q3: What are the key pharmacokinetic parameters to consider for Indisetron?
A3: While specific pharmacokinetic data for Indisetron is limited, the general profile of 5-HT3 antagonists like ondansetron (B39145) in animal models can provide guidance. Key parameters to consider are:
-
Tmax (Time to maximum concentration): In dogs receiving oral ondansetron, Tmax is approximately 1.1 hours.[6] For rats, oral administration leads to a Tmax of about 2 hours.[7]
-
Half-life (t½): The half-life of ondansetron is relatively short in animal models, around 1.3 hours in dogs and approximately 30-40 minutes in rats following subcutaneous administration.[6][8]
-
Bioavailability: Oral bioavailability of ondansetron is low in rats (around 4%) and dogs (less than 10%) due to significant first-pass metabolism.[9][10][11]
It is highly recommended to perform pharmacokinetic studies for Indisetron in your chosen animal model to establish its specific profile.
Q4: How should I assess the antiemetic efficacy of Indisetron in vivo?
A4: Efficacy is typically assessed by quantifying the reduction in the frequency of vomiting and retching episodes compared to a vehicle control group.[12] Additionally, the latency to the first emetic episode can be a reliable parameter.[12] For a more detailed assessment of nausea, behavioral scoring systems can be employed, observing signs such as salivation, lip licking, and restlessness.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in emetic response between animals. | 1. Genetic differences in drug metabolism. 2. Variations in the health status of animals. 3. Inconsistent administration of the emetogen (e.g., cisplatin). | 1. Use a sufficient number of animals per group to account for individual variability. 2. Ensure all animals are of a similar age, weight, and health status before the experiment. 3. Standardize the administration protocol for the emetogen, including dose, volume, and rate of infusion. |
| Lack of efficacy at expected doses. | 1. The dose is too low. 2. Poor bioavailability of the compound via the chosen route of administration. 3. Rapid metabolism and clearance of the drug. | 1. Conduct a dose-escalation study to determine a more effective dose. 2. Consider a different route of administration (e.g., intravenous instead of oral) to bypass first-pass metabolism. 3. Perform pharmacokinetic analysis to determine the drug's concentration in plasma over time. |
| Unexpected toxicity or adverse events. | 1. The dose is too high and exceeds the Maximum Tolerated Dose (MTD). 2. Off-target effects of the compound. | 1. Immediately reduce the dose or terminate the study. Conduct a formal MTD study to establish a safe dose range. 2. Carefully observe and document all clinical signs of toxicity. |
| Difficulty in distinguishing between vomiting and regurgitation. | These are distinct physiological processes with different underlying mechanisms. | Vomiting is a forceful expulsion of stomach contents preceded by signs of nausea, while regurgitation is a more passive process.[13] Careful observation of the animal's behavior is crucial for accurate assessment. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Ondansetron in Animal Models (as a proxy for Indisetron)
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Cmax | Dog | Oral | 8 mg (single dose) | 11.5 ± 10.0 ng/mL | [4] |
| Dog | Intravenous | 0.5 mg/kg | 214 ng/mL | [5] | |
| Dog | Intravenous | 1 mg/kg | 541 ng/mL | [5] | |
| Rat | Oral | 8 mg/kg | 0.31 µg/mL | [9][10] | |
| Tmax | Dog | Oral | 8 mg (single dose) | 1.1 ± 0.8 h | [4] |
| Rat | Oral | 0.28 mg | 2 ± 0.2 h | [7] | |
| Half-life (t½) | Dog | Oral | 8 mg (single dose) | 1.3 ± 0.7 h | [4] |
| Dog | Intravenous | 0.5 mg/kg | 1.9 h | [5] | |
| Rat | Subcutaneous | 0.1 - 10 µg/kg | ~30-40 min | [8] | |
| Oral Bioavailability | Dog | < 10% | [11] | ||
| Rat | ~4% | [9][10] |
Table 2: Efficacy of Ondansetron in a Cisplatin-Induced Emesis Model in Dogs
| Treatment Group | Dose | Mean Number of Emetic Episodes | Reduction in Emesis (%) | Reference |
| Placebo | - | 7 (range 2-13) | - | [3] |
| Ondansetron | 0.5 mg/kg (IV) | 0 | 100% | [3] |
| Metoclopramide (B1676508) | 0.5 mg/kg (IV) | 6 (range 3-10) | No significant reduction | [3] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Dogs
This protocol is a standard model for evaluating the in vivo efficacy of antiemetic drugs.
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Male and/or female
-
Weight: 8-15 kg
-
Acclimatization: Allow at least 7 days for acclimatization to the facility.
2. Materials:
-
Indisetron (or vehicle control)
-
Cisplatin (B142131) (e.g., 3 mg/kg)[14]
-
Intravenous catheters
-
Infusion pumps
-
Observation cages with video recording capabilities
3. Experimental Procedure:
-
Fast the dogs overnight before the experiment, with free access to water.
-
On the day of the experiment, place an intravenous catheter in the cephalic vein for drug administration.
-
Administer Indisetron or vehicle control at the predetermined dose and time before cisplatin administration (e.g., 30 minutes prior).[14]
-
Administer cisplatin intravenously.[14] A slow infusion over a set period is recommended to ensure consistent delivery.
-
Immediately after cisplatin administration, transfer the dogs to individual observation cages.
-
Record the number of retching and vomiting episodes for each dog for a defined period (e.g., 6-8 hours).[13] Video recording is recommended for accurate scoring.
-
At the end of the observation period, provide food and water.
-
Monitor the animals for any signs of distress or adverse effects.
4. Data Analysis:
-
Calculate the mean number of emetic episodes for each treatment group.
-
Determine the percentage of protection against emesis for each dose of Indisetron compared to the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Indisetron in preventing chemotherapy-induced emesis.
Caption: Experimental workflow for the cisplatin-induced emesis model in dogs.
Caption: Downstream signaling pathway of the 5-HT3 receptor in emesis.
References
- 1. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. Pharmacokinetics and anti‐nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The therapeutic targets and signaling mechanisms of ondansetron in the treatment of critical illness in the ICU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Experimental study on the control of cisplatin-induced emesis in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of 5-HT3 Antagonists (Case Study: Ondansetron Hydrochloride)
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of 5-HT3 antagonists like Ondansetron (B39145) hydrochloride?
Forced degradation studies for 5-HT3 antagonists, as exemplified by Ondansetron hydrochloride, typically involve subjecting the drug substance to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. These conditions are designed to accelerate degradation and identify potential degradation products that could form under various storage and handling conditions.
Q2: My degradation is too low (or too high). How can I adjust the stress conditions?
-
For Low Degradation: If you observe minimal degradation, consider increasing the concentration of the stressor (e.g., higher molarity of acid or base), extending the exposure time, or elevating the temperature. For photostability, increase the light intensity or duration of exposure.
-
For High Degradation: If the parent drug is completely degraded, reduce the stressor concentration, shorten the exposure time, or lower the temperature. It is crucial to achieve partial degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent drug.
Q3: I am observing co-eluting peaks in my HPLC analysis. What can I do?
Co-elution of the parent drug and its degradation products is a common challenge. To resolve this, you can modify the chromatographic conditions.[1][2] Consider the following adjustments:
-
Mobile Phase Composition: Alter the ratio of the organic and aqueous phases.
-
pH of the Mobile Phase: Adjusting the pH can change the ionization state of the analytes and improve separation.
-
Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better resolution of complex mixtures.
Q4: How can I identify the structure of the unknown degradation products?
The identification and structural characterization of degradation products are critical steps. A common approach is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF).[1][2] This allows for the determination of the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns, which helps in elucidating their structures.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under oxidative stress. | The oxidizing agent (e.g., H₂O₂) may not be strong enough or the reaction kinetics are slow at the tested temperature. | Try a higher concentration of H₂O₂ (e.g., up to 30%), increase the temperature, or extend the reaction time. Consider using a different oxidizing agent if necessary. |
| Multiple degradation peaks are observed, but the mass balance is poor. | Some degradation products may not be UV-active at the detection wavelength, or they may be volatile. Secondary degradation may also be occurring. | Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with the UV detector. Check for secondary degradation by analyzing samples at earlier time points. |
| The retention time of the parent peak is shifting between runs. | Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. | Ensure the column is properly equilibrated before each injection. Prepare fresh mobile phase daily and keep the column temperature constant using a column oven. |
| Baseline noise is high in the chromatogram. | Contaminated mobile phase, detector issues, or a contaminated column. | Filter all mobile phases through a 0.45 µm filter. Purge the HPLC system to remove air bubbles. If the problem persists, clean the column according to the manufacturer's instructions. |
Experimental Protocols
Forced Degradation of Ondansetron Hydrochloride (Illustrative Example)
1. Acidic Hydrolysis:
-
Dissolve Ondansetron HCl in 0.1 M HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve Ondansetron HCl in 0.1 M NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve Ondansetron HCl in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance to a UV light source (e.g., 254 nm) and a visible light source for a defined period.
-
Dissolve the exposed sample in the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method for Ondansetron Hydrochloride
The following is a representative HPLC method that can be used as a starting point.[1][2]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 216 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Results for Ondansetron Hydrochloride (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15.2% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 25.8% | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10.5% | 1 |
| Thermal | Solid State | 24 hours | 105°C | 5.1% | 1 |
| Photolytic | UV & Vis Light | 48 hours | Room Temp | 8.9% | 2 |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Identification of Indisetron Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities during the synthesis of Indisetron. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of Indisetron?
Impurities in the synthesis of Indisetron can originate from several sources, including:
-
Starting materials and reagents: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product.
-
Intermediates: Incomplete reactions or the presence of unreacted intermediates can lead to their inclusion as impurities.
-
Byproducts: Side reactions occurring during the synthesis can generate unintended molecules that contaminate the final product.
-
Degradation products: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, or pH, forming degradation-related impurities.
-
Residual solvents: Solvents used in the synthesis and purification steps may not be completely removed and can remain as residual impurities.
Q2: What are the common types of impurities that might be encountered in Indisetron synthesis?
Based on the synthesis pathway, the following types of impurities could be expected:
-
Process-related impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation products: These arise from the decomposition of Indisetron under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.
-
Enantiomeric impurities: If chiral reagents or catalysts are used, the formation of the undesired enantiomer is a possibility.
Troubleshooting Guide
Problem: An unknown peak is observed in the HPLC chromatogram of a synthesized Indisetron batch.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Starting Material or Reagent | 1. Analyze all starting materials and reagents by HPLC to check for the presence of the unknown impurity. 2. If a contaminated source is identified, purify the material or obtain it from a different, high-purity supplier. |
| Incomplete Reaction | 1. Monitor the reaction progress more closely using techniques like TLC or in-process HPLC to ensure complete conversion of starting materials and intermediates. 2. Optimize reaction parameters such as temperature, time, and stoichiometry to drive the reaction to completion. |
| Formation of a Byproduct | 1. Review the reaction mechanism to identify potential side reactions that could lead to the observed impurity. 2. Modify reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of byproducts. 3. Develop a purification strategy (e.g., recrystallization, column chromatography) to effectively remove the byproduct. |
| Degradation of Indisetron | 1. Investigate the stability of Indisetron under the purification and storage conditions. 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and compare their retention times with the unknown peak. 3. Adjust purification and storage conditions to minimize degradation (e.g., protect from light, control temperature and pH). |
| Leachables from Equipment or Containers | 1. Ensure all glassware and equipment are thoroughly cleaned and inert. 2. Analyze a blank sample (solvent run through the entire process without the reactants) to check for any leached impurities from the equipment or containers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a general HPLC method for the separation and detection of Indisetron and its potential impurities. Method optimization will be required based on the specific impurities encountered.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Indisetron sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.
-
Acid Degradation: Dissolve Indisetron in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Degradation: Dissolve Indisetron in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve Indisetron in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid Indisetron sample in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid Indisetron sample to UV light (254 nm) and visible light for an extended period.
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.
Visualizations
Caption: Proposed synthetic pathway for Indisetron.
Technical Support Center: Bioanalysis of Indisetron
Disclaimer: The following technical guidance is based on established methodologies for the bioanalysis of Ondansetron (B39145), a compound structurally and functionally similar to Indisetron. Due to the limited availability of specific protocols for Indisetron in publicly accessible literature, these recommendations are provided as a starting point for method development and troubleshooting. Researchers should perform appropriate validation to ensure the methods are suitable for their specific application with Indisetron.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Indisetron?
A1: Matrix effects are the alteration of a target analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, serum, urine).[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: How can I evaluate the extent of matrix effects in my Indisetron assay?
A2: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects.[1] This involves comparing the analytical response of Indisetron spiked into a blank matrix extract with the response of Indisetron in a neat solution (e.g., mobile phase).[1]
Q3: What is a suitable internal standard (IS) for Indisetron bioanalysis?
A3: A stable isotope-labeled (SIL) internal standard of Indisetron would be the ideal choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects.[1][4] This allows for effective normalization and more accurate quantification.[1][4] If an Indisetron SIL-IS is unavailable, a structurally similar compound that does not interfere with Indisetron analysis could be considered, though this requires more rigorous validation.
Q4: What are the common sample preparation techniques to minimize matrix effects for Indisetron?
A4: Common and effective sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[4]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively isolate the analyte from the matrix components.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Replace the analytical column. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Modify the mobile phase pH or add an amine modifier for basic compounds like Indisetron. |
| Inconsistent or Suppressed Internal Standard Signal | 1. Significant matrix effects impacting the IS. 2. Co-elution with a highly suppressive matrix component. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate the IS from the interference. |
| High Variability in Results Between Different Plasma Lots | Relative matrix effects, where the degree of ion suppression or enhancement varies between different sources of the biological matrix. | 1. Evaluate matrix effects using at least six different lots of the biological matrix during method validation. 2. A robust sample preparation method like SPE is crucial. 3. The use of a SIL-IS is highly recommended to compensate for this variability. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte instability under the extraction conditions. | 1. Optimize the extraction solvent pH and composition for LLE or the sorbent and elution solvent for SPE. 2. Investigate the stability of Indisetron under the experimental conditions (e.g., temperature, pH). |
Quantitative Data Summary (Based on Ondansetron Bioanalysis)
The following tables summarize quantitative data from Ondansetron bioanalysis, which can serve as a benchmark for developing a method for Indisetron.
Table 1: Matrix Effects in Ondansetron Analysis
| Matrix | Analyte/IS | Matrix Factor (MF) | IS-Normalized MF |
| Rat Microdialysate (Low QC) | Ondansetron | 71.9% | 1.02 |
| Ondansetron-d3 | 70.8% | ||
| Rat Microdialysate (High QC) | Ondansetron | 69.8% | 1.02 |
| Ondansetron-d3 | 68.6% | ||
| aCSF (Low QC) | Ondansetron | 57.4% | 0.95 |
| Ondansetron-d3 | 60.6% | ||
| aCSF (High QC) | Ondansetron | 39.6% | 0.93 |
| Ondansetron-d3 | 42.8% | ||
| Rat Serum | Ondansetron & IS | Close to 1.0 | Close to 1.0 |
| Data summarized from a study on Ondansetron bioanalysis.[1] |
Table 2: Precision and Accuracy for Ondansetron in Human Plasma
| Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| 0.4 | 5.94 | 6.22 | 93.31 | 103.79 |
| 4.0 | 3.66 | 3.15 | 103.12 | 102.63 |
| 64.0 | 3.28 | 3.40 | 103.57 | 101.32 |
| Data from a pharmacokinetic study of Ondansetron.[8] |
Experimental Protocols (Adapted from Ondansetron Methods)
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma/serum sample, add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 60 seconds to ensure thorough mixing.[8]
-
Centrifuge at 1,072 x g for 5 minutes.[8]
-
Transfer 450 µL of the organic supernatant to a new tube.[8]
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[8]
Evaluation of Matrix Effects: Post-Extraction Spike Method
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Extract blank plasma from at least six different sources using your validated sample preparation method. Spike the analyte and internal standard into the final extracts at the same concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank plasma samples before extraction.
-
Analyze all three sets and calculate the Matrix Factor (MF) and IS-Normalized MF as follows:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Visualizations
Caption: General experimental workflow for Indisetron bioanalysis.
Caption: Troubleshooting logic for inconsistent bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Indisetron in formulations
Welcome to the technical support center for overcoming formulation challenges with Indisetron. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the oral bioavailability of Indisetron.
Disclaimer: While this guide focuses on Indisetron, specific public data on its formulation is limited. Therefore, data from the closely related and structurally similar 5-HT3 antagonist, Ondansetron (B39145), is used to illustrate key principles and formulation strategies. These approaches are highly relevant and adaptable for overcoming the shared bioavailability challenges of this drug class, such as extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Bioavailability Challenge
Q1: What are the primary factors contributing to the poor oral bioavailability of Indisetron and other 'setron' drugs?
The primary reason for the low oral bioavailability of drugs in the 'setron' class is extensive first-pass metabolism in the liver.[1][2][3] After oral administration, the drug is absorbed from the gastrointestinal (GI) tract and travels through the portal vein to the liver before reaching systemic circulation.[2] In the liver, a significant portion of the drug is metabolized by cytochrome P450 enzymes (such as CYP1A2, CYP2D6, and CYP3A4 for Ondansetron), reducing the amount of active drug that reaches the bloodstream.[1][4][5] For Ondansetron, this results in an oral bioavailability of approximately 56-60%.[2][3][6] While Indisetron-specific data is less available, a similar metabolic pathway is expected. Additionally, for any Biopharmaceutics Classification System (BCS) Class II or IV drug, poor aqueous solubility can be a co-existing factor that limits dissolution and subsequent absorption.[7][8]
Q2: Can altering the route of administration overcome these challenges?
Yes, alternative routes that bypass the GI tract and the liver's first-pass effect can significantly enhance bioavailability. For instance, intranasal or transdermal delivery systems are being explored for Ondansetron to avoid first-pass metabolism.[9][10][11] Studies on Ondansetron-loaded mucoadhesive microspheres for nasal delivery have shown enhanced bioavailability in rabbit models compared to the oral route.[10] Similarly, solid lipid nanoparticles (SLNs) for intranasal delivery have demonstrated rapid brain localization in animal studies, suggesting a direct nose-to-brain pathway.[9][12]
Section 2: Formulation Strategies & Troubleshooting
This section details common formulation strategies to enhance oral bioavailability by improving solubility, dissolution rate, or protecting the drug from metabolism.
Q3: How can solid dispersions improve the bioavailability of a drug like Indisetron?
Solid dispersions enhance the dissolution rate and apparent solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13][14] Key mechanisms include:
-
Particle Size Reduction: The drug is reduced to a molecular or amorphous state, dramatically increasing the surface area available for dissolution.[13]
-
Amorphous State: The high-energy amorphous form of the drug is more soluble than its stable crystalline form.[6][15]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[13]
For Ondansetron Hydrochloride (OSH), a sparingly soluble drug, solid dispersions using superdisintegrants as carriers increased the dissolution rate by approximately 3.5-fold compared to the pure drug.[6]
Q4: Troubleshooting: My solid dispersion isn't showing a significant dissolution improvement. What went wrong?
| Potential Issue | Possible Cause & Troubleshooting Steps |
| Incorrect Carrier Selection | The carrier may not be sufficiently hydrophilic or may have poor compatibility with the drug. Solution: Screen various carriers (e.g., PEGs, PVPs, HPMC, superdisintegrants like Crospovidone).[15] Check for drug-carrier interactions using DSC or FTIR. |
| Inadequate Drug-to-Carrier Ratio | An insufficient amount of carrier may not be enough to fully amorphize the drug or ensure molecular dispersion. Solution: Prepare SDs with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles.[6] |
| Drug Recrystallization | The drug may have recrystallized during preparation or upon storage, especially if the formulation is unstable. Solution: Confirm the amorphous state using XRD or DSC.[6][15] Store samples in desiccated conditions. Consider adding a crystallization inhibitor. |
| Ineffective Preparation Method | The chosen method (e.g., physical mixing vs. solvent evaporation or fusion) may not have achieved true solid dispersion. Solution: The solvent evaporation and fusion (melting) methods are generally more effective than simple physical mixing.[6][16] |
Table 1: Quantitative Data on Ondansetron Solid Dispersions
| Formulation Type | Carrier | Drug:Carrier Ratio | Solubility Increase (vs. Pure Drug) | Dissolution in 30 min | Reference |
|---|---|---|---|---|---|
| Solid Dispersion | Superdisintegrants | 1:1 to 1:3 | 5-10 fold | ~98% | [6] |
| Physical Mixture | Superdisintegrants | 1:1 to 1:3 | 2-6 fold | ~74% | [6] |
| Pure Drug | - | - | - | ~30% |[6] |
Caption: Mechanism of bioavailability enhancement by solid dispersions.
Q5: What are the benefits of formulating Indisetron as a nanoparticle?
Nanoparticle-based systems, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), offer several advantages for oral drug delivery:[17]
-
Enhanced Solubility and Dissolution: Similar to solid dispersions, the high surface-area-to-volume ratio increases the dissolution rate.[17]
-
Protection from Degradation: The carrier material can protect the encapsulated drug from the harsh environment of the GI tract.
-
Targeted or Controlled Release: Formulations can be designed for sustained release, reducing dosing frequency, or for targeted delivery to specific sites in the GI tract.[11][17]
-
Improved Permeability: Some nanoparticle systems can facilitate transport across the intestinal epithelium, potentially bypassing efflux pumps.
For Ondansetron, nanoparticle formulations have been developed for transdermal and intranasal routes to bypass first-pass metabolism entirely.[9][11] Chitosan nanoparticles of Ondansetron administered nasally showed significantly higher brain-to-blood ratios compared to a standard solution.[18]
Q6: Troubleshooting: My nanoparticle formulation has very low Entrapment Efficiency (EE%). What should I investigate?
| Potential Issue | Possible Cause & Troubleshooting Steps |
| Poor Drug-Polymer Affinity | The drug has low solubility or compatibility with the chosen polymer/lipid matrix. Solution: Screen different polymers (e.g., PLGA, PCL, Eudragit) or lipids (for SLNs).[19] For hydrophilic drugs like Indisetron HCl, a double emulsion (w/o/w) method is often required for polymeric nanoparticles. |
| Drug Leakage During Preparation | The drug may be leaking into the external aqueous phase during solvent evaporation or washing steps. Solution: Optimize the stabilizer (surfactant) concentration in the external phase. Reduce the processing time or temperature. |
| Incorrect Drug-to-Polymer Ratio | Too little polymer may not be sufficient to encapsulate the drug effectively. Solution: Increase the polymer concentration and evaluate the effect on EE%. Studies with Ondansetron showed that EE% increased with the amount of polymer used.[19] |
| High Drug Solubility in External Phase | For hydrophilic drugs, solubility in the external aqueous phase is a major cause of low EE%. Solution: Saturate the external phase with the drug or use a saline solution to reduce the concentration gradient, thereby minimizing drug diffusion out of the internal phase. |
Table 2: Data from Ondansetron Nanoparticle Formulations
| Formulation Type | Carrier(s) | Particle Size (nm) | Entrapment Efficiency (EE%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Lipid, Surfactant | 320 - 498 | 33 - 57% | Suitable for direct nose-to-brain delivery. | [9][12] |
| Chitosan Nanoparticles | Chitosan, STPP | ~191 | N/A | Enhanced nasal bioavailability and brain targeting. | [18] |
| Eudragit® Nanoparticles | Eudragit® RS100/RL100 | 95 - 276 | 42 - 78% | Provided sustained release for transdermal delivery. | [11] |
| PLGA/PCL Nanoparticles | PLGA, PCL | >200 | Varied | PLGA was more suitable than PCL for the water-soluble drug. |[19] |
Caption: General experimental workflow for developing nanoparticle formulations.
Section 3: Experimental Protocols & Evaluation
Q7: Can you provide a baseline protocol for preparing solid dispersions via the solvent evaporation method?
Objective: To prepare a solid dispersion of Indisetron to enhance its dissolution rate.
Materials:
-
Indisetron (or analog like Ondansetron HCl)
-
Hydrophilic Carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), PEG 6000)
-
Common Solvent (e.g., Methanol, Ethanol, Acetone - must dissolve both drug and carrier)
-
Rotary evaporator or water bath
-
Mortar and pestle, Sieves
Protocol:
-
Dissolution: Accurately weigh the drug and carrier in the desired ratio (e.g., 1:3 w/w). Dissolve both components completely in a minimal amount of the selected common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature for 12-24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle to obtain a fine powder.
-
Sieving and Storage: Pass the powder through a specific mesh sieve (e.g., #80) to ensure uniform particle size. Store the final product in an airtight container in a desiccator to prevent moisture absorption and potential recrystallization.
-
Characterization: Evaluate the prepared solid dispersion using techniques like in vitro dissolution testing, DSC, and XRD to confirm dissolution enhancement and the amorphous state of the drug.[6]
Q8: What is an In Vitro-In Vivo Correlation (IVIVC) and how is it relevant to my formulation development?
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and an in vivo response (like the rate of drug absorption).[20][21][22]
-
Relevance: A successful "Level A" IVIVC, which shows a point-to-point correlation, is extremely valuable.[21][23] It allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[21]
-
Benefits:
-
Reduces Clinical Studies: It can reduce the number of human studies required during formulation optimization and for post-approval changes (e.g., minor changes in manufacturing or formulation).[21][24]
-
Sets Meaningful Specifications: It helps in setting clinically relevant dissolution specifications that ensure batch-to-batch consistency and therapeutic performance.[22]
-
Accelerates Development: It significantly shortens the drug development timeline and reduces costs.[21]
-
A Level A IVIVC has been successfully developed for a sustained-release tablet formulation of Ondansetron, demonstrating the utility of this approach for the 'setron' class of drugs.[22]
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solid lipid nanoparticles of ondansetron HCl for intranasal delivery: development, optimization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancement of ondansetron after nasal administration of Caesalpinia pulcherrima-based microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpras.com [ijpras.com]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xisdxjxsu.asia [xisdxjxsu.asia]
- 19. Development and characterization of polymeric nanoparticles containing ondansetron hydrochloride as a hydrophilic drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. iajpr.com [iajpr.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. kinampark.com [kinampark.com]
Refining Indisetron synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indisetron. The information aims to address common challenges in achieving high yield and purity.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of Indisetron. This guide provides potential causes and recommended solutions for common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction in the formation of the indazole-3-carboxamide intermediate. | - Ensure complete activation of the indazole-3-carboxylic acid with a suitable coupling agent (e.g., SOCl₂, HOBt/EDC).- Optimize reaction temperature and time. Monitor reaction progress by TLC or HPLC. |
| Poor coupling efficiency with the azabicyclic amine. | - Use a slight excess of the amine component.- Ensure the reaction medium is anhydrous, as moisture can hydrolyze the activated acid.- Consider using a non-nucleophilic base to scavenge HCl if an acid chloride intermediate is used. | |
| Product loss during work-up and purification. | - Minimize the number of extraction and transfer steps.- Optimize the pH for aqueous extractions to ensure the product is in the desired phase.- Select an appropriate solvent system for crystallization to maximize recovery. | |
| High Impurity Levels | Formation of by-products during the amide coupling step. | - Control the reaction temperature to minimize side reactions.- Add the coupling agent portion-wise to control the reaction rate.- Purify the intermediate before proceeding to the next step. |
| Presence of unreacted starting materials. | - Drive the reaction to completion by extending the reaction time or using a slight excess of one reagent (if easily removable).- Optimize the stoichiometry of the reactants. | |
| Degradation of the product during synthesis or work-up. | - Avoid prolonged exposure to high temperatures or strong acidic/basic conditions.- Use a milder coupling agent if degradation is observed. | |
| Difficulty in Purification/Crystallization | Oily product that fails to crystallize. | - Ensure the product is sufficiently pure before attempting crystallization; an impure product may inhibit crystal formation.- Try different solvent systems (e.g., isopropanol (B130326)/water, ethanol (B145695)/water, acetone).- Use seeding with a previously obtained crystal of Indisetron hydrochloride. |
| Poor crystal quality or formation of solvates. | - Control the rate of cooling during crystallization; slow cooling generally yields better crystals.- Investigate the effect of solvent composition on the crystal form.[1] | |
| Discoloration of Final Product | Presence of colored impurities from starting materials or formed during the reaction. | - Purify starting materials if they are colored.- Treat the solution of the crude product with activated carbon before crystallization to remove colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Indisetron?
A1: A common synthetic approach involves the coupling of a 1-methyl-1H-indazole-3-carboxylic acid derivative with (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. The indazole carboxylic acid is typically activated first, for example, by conversion to its acid chloride, which then reacts with the amine to form the final amide bond of Indisetron.
Q2: What are the critical parameters to control for high yield in the amide coupling step?
A2: The critical parameters include:
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield.
-
Stoichiometry: Precise control of the reactant ratios is important. A slight excess of the more volatile or easily separable reactant can be used to drive the reaction to completion.
-
Temperature: The reaction temperature should be carefully controlled to prevent side reactions and degradation of the product.
-
Choice of Coupling Agent: The efficiency of the coupling reaction is highly dependent on the chosen activating agent.
Q3: What are the likely impurities I might encounter in Indisetron synthesis?
A3: Based on analogous syntheses of similar compounds like Ondansetron (B39145), potential impurities in Indisetron could include:
-
Unreacted 1-methyl-1H-indazole-3-carboxylic acid.
-
Unreacted (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine.
-
By-products from side reactions of the coupling agent.
-
Degradation products resulting from exposure to harsh conditions.
A logical diagram illustrating the relationship between the core components and potential impurities is provided below.
Caption: Relationship between reactants and potential impurities.
Q4: How can I best purify crude Indisetron hydrochloride?
A4: Recrystallization is the most common and effective method for purifying the hydrochloride salt of compounds like Indisetron. A typical procedure involves dissolving the crude product in a suitable solvent system (e.g., a mixture of an alcohol like isopropanol or ethanol and water) at an elevated temperature, optionally treating with activated carbon to remove colored impurities, filtering the hot solution to remove insoluble materials, and then allowing the solution to cool slowly to induce crystallization. The purity of the final product should be assessed by HPLC.
The general workflow for purification can be visualized as follows:
Caption: General workflow for the purification of Indisetron HCl.
Q5: Which analytical techniques are most suitable for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the progress of the synthesis and for determining the purity of the final Indisetron product. A well-developed HPLC method can separate the starting materials, the product, and any potential impurities, allowing for accurate quantification. Thin-Layer Chromatography (TLC) is a quicker, qualitative technique that is useful for rapid in-process checks to see if the starting materials have been consumed.
Experimental Protocols
While a specific, validated protocol for Indisetron is proprietary, the following general procedures, adapted from the synthesis of structurally related compounds, can serve as a starting point for laboratory-scale synthesis.
Protocol 1: Amide Coupling via Acid Chloride
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-indazole-3-carboxylic acid in an anhydrous solvent such as toluene (B28343) or dichloromethane. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane. In a separate flask, dissolve (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in dichloromethane. Cool this amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or HPLC. Upon completion, wash the reaction mixture sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Indisetron.
Protocol 2: Purification by Crystallization as Hydrochloride Salt
-
Salt Formation: Dissolve the crude Indisetron base in a minimal amount of a suitable alcohol, such as isopropanol. Add a solution of hydrochloric acid in isopropanol (e.g., 1.25 M) dropwise with stirring until the pH is acidic.
-
Crystallization: Stir the mixture at room temperature. If crystals do not form readily, scratching the inside of the flask or adding a seed crystal may initiate crystallization. The mixture can be cooled in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystalline Indisetron hydrochloride by vacuum filtration. Wash the crystals with a small amount of cold isopropanol and then with a non-polar solvent like hexane (B92381) to aid in drying. Dry the purified product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.
Data Presentation
The following table summarizes typical yield and purity data that might be expected at different stages of the synthesis, based on analogous processes. Actual results will vary depending on the specific conditions and scale of the reaction.
| Stage of Synthesis | Parameter | Typical Value |
| Crude Indisetron (after work-up) | Yield | 75-85% |
| Purity (by HPLC) | 90-95% | |
| Purified Indisetron Hydrochloride (after crystallization) | Yield | 80-90% (from crude) |
| Purity (by HPLC) | >99.0% | |
| Individual Impurity Level | <0.1% |
References
- 1. EP1339707A2 - Novel crystal and solvate forms of ondansetron hydrochloride and processes for their preparation - Google Patents [patents.google.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Indisetron Animal Model Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address variability in animal model studies involving Indisetron, a selective 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Indisetron?
A1: Indisetron is a selective serotonin (B10506) 5-HT3 receptor antagonist. Its antiemetic effect comes from blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the brain's vomiting center (the chemoreceptor trigger zone in the area postrema).[1][2][3] During chemotherapy, enterochromaffin cells in the small intestine release large amounts of serotonin, which activates these 5-HT3 receptors and initiates the vomiting reflex.[1][3] Indisetron competitively inhibits this binding, effectively preventing the transmission of the emetic signal.[1][4]
Q2: What are the common animal models used for studying Indisetron's antiemetic effects?
A2: The most common models are chemotherapy-induced emesis (CIE) models. Key species include:
-
Ferrets and Suncus murinus (musk shrews): These are considered the "gold standard" as they have a true vomiting reflex similar to humans, allowing for direct measurement of retching and vomiting episodes.[5][6]
-
Rats: Rats are incapable of vomiting. Therefore, researchers use a surrogate behavior called "pica," which is the ingestion of non-nutritive substances like kaolin (B608303) (a type of clay).[7][8] An increase in kaolin consumption following administration of an emetogenic agent like cisplatin (B142131) is correlated with nausea and emesis in vomiting species.[7][9] Changes in food and water consumption are also used as indicators.[7][9]
Q3: Why is there significant variability in my results when using Indisetron in animal models?
A3: Variability is a common challenge and can stem from multiple sources. Key factors include:
-
Pharmacokinetic Differences: The bioavailability and metabolism of 5-HT3 antagonists can vary dramatically between species due to differences in first-pass metabolism in the liver and intestines.[10][11] For example, the oral bioavailability of the related compound ondansetron (B39145) is only about 4% in rats compared to 60% in humans.[10][12]
-
Route of Administration: The method of drug delivery (e.g., oral, intravenous, intraperitoneal) significantly impacts drug absorption, distribution, and half-life, leading to different efficacy profiles.[12][13]
-
Animal-Specific Factors: The species, strain, sex, age, and even the stress level of the animals can influence outcomes.[8][14] For instance, chronic stress has been shown to worsen pica behavior in rats.[8]
-
Dose-Response Relationship: 5-HT3 antagonists can exhibit a bell-shaped dose-response curve, where higher doses may become less effective.[15][16] It is critical to perform a dose-ranging study to find the optimal therapeutic window for your specific model.
-
Experimental Procedure: Inconsistencies in the timing of Indisetron administration relative to the emetogenic challenge, the dose of the chemotherapeutic agent, and housing conditions can all contribute to data scatter.
Troubleshooting Guide
Problem: Lack of Efficacy (Indisetron is not preventing emesis/pica)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | 5-HT3 antagonists often have a bell-shaped dose-response curve.[15][16] A higher dose is not always better. Solution: Conduct a dose-response study with at least 3-4 different concentrations of Indisetron to identify the most effective dose in your specific animal model and for your chosen emetogenic agent. |
| Inappropriate Timing | The protective effect of Indisetron is dependent on its concentration at the 5-HT3 receptors when the serotonin surge occurs. Solution: Administer Indisetron prior to the chemotherapeutic agent. A typical window is 30-60 minutes before the challenge, but this should be optimized based on the known pharmacokinetics of Indisetron in your chosen species and the administration route.[7] |
| Poor Bioavailability | Oral administration can lead to very low bioavailability in some species like rats due to high first-pass metabolism.[10][11] Solution: Switch to a parenteral route of administration such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) to ensure more consistent systemic exposure.[12][13] |
| Severity of Emetogenic Challenge | The dose of the chemotherapeutic agent (e.g., cisplatin) may be too high, overwhelming the antagonistic effect of a given Indisetron dose. Solution: Verify your cisplatin dose against established protocols.[5][17] Consider reducing the dose of the emetogenic agent if it is not critical to the study design, or increasing the Indisetron dose (after performing a dose-response study). |
Problem: High Variability in Data Between Animals or Groups
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Minor variations in injection volume, gavage technique, or injection site can alter drug absorption. Solution: Ensure all personnel are thoroughly trained on consistent administration techniques (e.g., correct anatomical location for IP injections, proper gavage tube placement).[18][19] Use standardized, calibrated equipment. |
| Animal Stress | Stress from handling, housing conditions, or other external factors can significantly impact physiological responses, including nausea and feeding behaviors.[8] Solution: Acclimate animals properly to the facility and handling procedures. Maintain a consistent light-dark cycle, temperature, and humidity. Minimize noise and other disturbances in the animal facility. |
| Genetic Variation | Outbred animal stocks have greater genetic heterogeneity, which can lead to more variable responses to drugs. Solution: Whenever possible, use inbred strains to reduce inter-animal variability. If using outbred stocks, increase the sample size (n) per group to improve statistical power. |
| Biological Variables | The age and sex of the animals can influence drug metabolism and response. Solution: Use animals of the same sex and from a narrow age/weight range for all experimental groups. Report these details clearly in your methodology. |
Data Presentation: Pharmacokinetic & Experimental Variability
The following tables summarize key quantitative data, using the well-studied 5-HT3 antagonist Ondansetron as an example to illustrate the principles of variability that also apply to Indisetron.
Table 1: Example Pharmacokinetic Variability of a 5-HT3 Antagonist (Ondansetron) Across Species
| Parameter | Rat | Cat | Dog | Human | Citation(s) |
| Route | Oral | Oral | Oral | Oral | [10][11][12][20][21] |
| Bioavailability (F) | ~4% | ~32% | - | ~60% | [10][11][12][21] |
| Elimination Half-life (t½) | ~10 min (IV) | ~1.2 h | ~1.3 h | ~3-4 h | [12][20][22] |
| Plasma Protein Binding | ~53% | - | - | 70-76% | [10][23] |
| Data is for Ondansetron and serves to illustrate the high degree of inter-species variability. |
Table 2: Common Factors Influencing Variability in Chemotherapy-Induced Emesis Models
| Factor | Source of Variability | Recommendation for Mitigation |
| Animal Model | Rats exhibit pica (kaolin consumption) as an analog for emesis, which is an indirect measure.[7] Ferrets have a true emetic reflex.[14] | Choose the model that best fits the research question. For pica models, ensure consistent kaolin access and acclimatization. |
| Emetogenic Agent | The dose of cisplatin directly correlates with the severity of the emetic response.[5][17] | Use a well-established dose from the literature (e.g., 6-10 mg/kg IP for rats).[7][8][17] Ensure precise dosing for each animal. |
| Drug Administration | Route (IV, IP, SC, PO) dramatically alters drug absorption and peak concentration time.[12][18] | Select a route that ensures high bioavailability (parenteral is often preferred) and maintain consistency across all animals. |
| Behavioral Measurement | The timing and duration of observation for pica or vomiting episodes can miss events. Food intake is a general marker of sickness.[7][9] | For pica, measure kaolin and food intake at consistent 24-hour intervals.[8] For vomiting models, use continuous video recording for 24-72 hours post-challenge.[5] |
| Environmental Stress | Chronic stress can alter baseline neurotransmitter levels and receptor expression, exacerbating the emetic response.[8] | Standardize housing, handling, and experimental procedures. Allow for a proper acclimatization period before starting experiments. |
Experimental Protocols
Protocol 1: Cisplatin-Induced Pica Model in Rats
This protocol describes a common method for evaluating the antiemetic efficacy of a compound like Indisetron in a rat model.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. House them individually to allow for accurate measurement of food and kaolin intake.
-
Acclimatization:
-
Allow rats to acclimate to the housing facility for at least one week.
-
For 3-4 days prior to the experiment, provide them with pre-weighed amounts of standard chow and a separate container with pre-weighed kaolin pellets to acclimatize them to the pica measurement.
-
-
Baseline Measurement: For the 24 hours immediately preceding the experiment, measure and record the baseline consumption of both chow and kaolin for each animal.
-
Drug Administration:
-
Treatment Group: Administer Indisetron via the desired route (e.g., intraperitoneal injection, IP). Doses should be determined from a pilot dose-response study.
-
Vehicle Group: Administer the vehicle solution using the same volume and route.
-
Positive Control Group (Optional): Administer a known effective antiemetic (e.g., Granisetron at 0.5 mg/kg) to validate the model.[17]
-
-
Emetogenic Challenge:
-
Data Collection:
-
Analysis: Compare the kaolin consumption between the vehicle-treated group and the Indisetron-treated group. A significant reduction in kaolin intake in the treatment group indicates an antiemetic effect.
Protocol 2: General Routes of Drug Administration in Rodents
| Route | Abbreviation | Description | Key Considerations |
| Intraperitoneal | IP | Injection into the abdominal cavity. The substance is absorbed into the portal circulation. | Administer in the lower right abdominal quadrant to avoid the cecum and bladder. Aspirate before injecting to ensure the needle is not in an organ or blood vessel.[18][24] |
| Subcutaneous | SC | Injection into the space just beneath the skin, typically in the loose skin over the back/scruff. | Absorption is slower and more sustained than IP or IV.[24] Use a "tenting" technique to lift the skin before inserting the needle. |
| Intravenous | IV | Injection directly into a vein, most commonly the lateral tail vein in rats and mice. | Provides 100% bioavailability and rapid onset. Requires proper restraint and technical skill. The volume and speed of injection must be carefully controlled.[24] |
| Oral Gavage | PO | Administration of a liquid directly into the stomach using a specialized feeding needle. | Ensures accurate dosing but can be stressful if not performed correctly. Risk of esophageal or stomach perforation. Not recommended for irritating substances.[18] |
Visualizations: Pathways and Workflows
References
- 1. What is the mechanism of Indisetron Hydrochloride? [synapse.patsnap.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 6. The ferret as a model organism to study influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 9. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral, subcutaneous, and intravenous pharmacokinetics of ondansetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT(3) receptor antagonists and anxiety; a preclinical and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiemetic role of thalidomide in a rat model of cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. research.unt.edu [research.unt.edu]
- 20. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Ondansetron - Wikipedia [en.wikipedia.org]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase in the analysis of Indisetron and its related substances using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for analyzing Indisetron and its related substances?
A typical starting point for method development in reversed-phase HPLC is a combination of an aqueous buffer and an organic solvent. For compounds like Indisetron, a common mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer). The initial ratio can be around 50:50 (v/v) and then adjusted based on the initial chromatographic results.[1][2] It is also common to use an acid modifier like ortho-phosphoric acid or formic acid in the aqueous phase to improve peak shape.[2][3]
Q2: How does the pH of the mobile phase affect the separation of Indisetron and its impurities?
The pH of the mobile phase is a critical parameter as it controls the ionization state of the analytes. For basic compounds like Indisetron, working at a low pH (e.g., pH 2.5-4.5) ensures that the molecule is in its protonated, more polar form, which can lead to better retention and peak shape on a C18 column. Adjusting the pH can significantly alter the retention times of Indisetron and its related substances, thereby improving resolution between closely eluting peaks. It is crucial to operate within the stable pH range of the HPLC column, typically pH 2-8 for silica-based columns.[4][5]
Q3: What is the purpose of forced degradation studies for Indisetron?
Forced degradation studies are essential to develop a stability-indicating analytical method.[6] By subjecting Indisetron to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated.[6][7][8] The analytical method must then be able to separate these degradation products from the main Indisetron peak and from each other. This ensures that the method can accurately measure the purity of Indisetron in the presence of its potential impurities and degradants.[3]
Q4: Which organic solvent, acetonitrile or methanol, is better for separating Indisetron related substances?
Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. ACN generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. However, methanol may offer different selectivity for certain related substances, potentially resolving critical pairs that co-elute with acetonitrile.[1] The choice between ACN and MeOH should be determined experimentally during method development to see which provides the best overall separation.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of Indisetron and its related substances, providing potential causes and solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Interaction of the basic Indisetron molecule with acidic silanol (B1196071) groups on the column packing material can cause peak tailing.[4] Solution: Lower the mobile phase pH (e.g., to pH 3.0) to suppress silanol activity. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%) or use a high-purity, end-capped column.[4] |
| Column Overload | Injecting too much sample can lead to peak fronting.[9] Solution: Reduce the sample concentration or the injection volume.[5] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10] |
| Column Contamination or Void | A blocked frit or a void at the column inlet can cause split or tailing peaks.[4] Solution: Use a guard column to protect the analytical column.[11] Try back-flushing the column. If the problem persists, the column may need to be replaced.[4] |
Problem 2: Unstable or Shifting Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the organic solvent to buffer ratio, can cause significant shifts in retention time.[11] Solution: Prepare the mobile phase accurately by volume and ensure it is thoroughly mixed. Using an HPLC system with a reliable pump and mixer is also important. |
| Fluctuating Column Temperature | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.[10] |
| Column Equilibration | Insufficient column equilibration time before starting the analytical run can lead to drifting retention times. Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved. |
| Mobile Phase pH Drift | Poorly buffered mobile phases can change pH over time, affecting retention. Solution: Use a buffer with an appropriate concentration (typically 10-25 mM) and ensure the pH is set correctly. |
Problem 3: Poor Resolution Between Peaks
| Possible Cause | Solution |
| Inadequate Mobile Phase Strength | If the organic content is too high, peaks may elute too quickly and co-elute. If it's too low, run times can be excessively long with broad peaks. Solution: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. Consider using a gradient elution.[5] |
| Incorrect Mobile Phase pH | The pH may not be optimal for differentiating the ionization states of Indisetron and its related substances. Solution: Systematically adjust the mobile phase pH (e.g., in 0.2 unit increments) to see the effect on selectivity and resolution. |
| Suboptimal Organic Solvent | The chosen organic solvent (e.g., acetonitrile) may not provide the best selectivity for the critical peak pairs. Solution: Try switching the organic solvent (e.g., from acetonitrile to methanol) or use a ternary mixture (e.g., ACN/MeOH/Buffer).[1] |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for ensuring the stability-indicating nature of the analytical method.
-
Acid Degradation: Dissolve Indisetron in 0.1 M HCl and heat at 60°C for 2-4 hours.[1] Neutralize the solution before injection.
-
Base Degradation: Dissolve Indisetron in 0.1 M NaOH and heat at 60°C for 2-4 hours.[1] Neutralize the solution before injection.
-
Oxidative Degradation: Treat an Indisetron solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid Indisetron powder to dry heat (e.g., 80°C) for 24-48 hours.[8]
-
Photolytic Degradation: Expose an Indisetron solution to UV light (e.g., 254 nm) for 24 hours.[6]
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using the developed HPLC method to check for the separation of degradation products from the parent peak.
Table 1: Example HPLC Mobile Phase Compositions for Analysis
The following table summarizes different mobile phase conditions that can be used as a starting point for the analysis of Indisetron and its related substances.
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Mode | Column | Wavelength | Reference |
| 10 mM Ammonium Formate (pH 3.0) | Methanol | Gradient | C18 (150 x 4.6 mm, 3.5 µm) | 216 nm | [7] |
| 0.1% Ortho-phosphoric acid in Water | Acetonitrile | Isocratic (75:25) | C18 (250 x 4.6 mm, 5 µm) | 314 nm | [3] |
| Water | Methanol:Acetonitrile (50:30) | Isocratic (20%) | C18 (250 x 4.6 mm, 5 µm) | Not Specified | [1] |
| 0.1% Formic Acid in Water (pH 4.25 with TEA) | Acetonitrile | Isocratic (50:50) | Not Specified | 250 nm | [2] |
| 0.02 M Phosphate Buffer | Methanol | Isocratic (40:60) | C18 | 213 nm | [12] |
Visual Workflow and Logic Diagrams
Below are diagrams created using DOT language to visualize common workflows in HPLC method development and troubleshooting.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. ijms.co.in [ijms.co.in]
- 3. nano-ntp.com [nano-ntp.com]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. jchps.com [jchps.com]
- 7. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. scribd.com [scribd.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. asianpubs.org [asianpubs.org]
Validation & Comparative
Validating LC-MS/MS Methods for 5-HT3 Antagonists in Biological Matrices: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of 5-HT3 antagonists in biological matrices.
Important Note: While the topic of interest is Indisetron, a thorough literature search did not yield publicly available, peer-reviewed LC-MS/MS method validation data specifically for this compound. Therefore, this guide utilizes data from validated methods for Ondansetron (B39145) , a structurally and functionally similar 5-HT3 antagonist, as a representative example. The presented data and protocols are intended to serve as a reference for the development and validation of bioanalytical methods for this class of compounds. These methods are not directly transferable to Indisetron and would require full validation.
Comparative Analysis of Validated LC-MS/MS Methods for Ondansetron
The following tables summarize the key parameters from several published and validated LC-MS/MS methods for the quantification of Ondansetron in human plasma and other biological fluids. This comparative data highlights the common ranges and performance characteristics achieved for this class of analyte.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma, CSF | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether.[1] | LLE | Protein Precipitation (PPT) with acetonitrile (B52724).[2] |
| Internal Standard (IS) | Granisetron | Labeled Ondansetron | Midazolam[2] |
| Chromatographic Column | Not Specified | Not Specified | Agilent SB-C18 (2.1 x 150 mm, 5 µm)[2] |
| Mobile Phase | Not Specified | Not Specified | 0.1% formic acid in water and acetonitrile (gradient elution)[2] |
| Flow Rate | Not Specified | Not Specified | Not Specified |
Table 2: Mass Spectrometry and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | ESI+ | ESI+ | ESI+[2] |
| MS/MS Transition (m/z) | Not Specified | Not Specified | Ondansetron: 294.0 → 169.7; Midazolam (IS): 326.0 → 291.0[2] |
| Linearity Range (ng/mL) | 0.25 - 40.0 | Plasma: 0.25 - 350, CSF: 0.025 - 100[3] | 5 - 1000[2] |
| LLOQ (ng/mL) | Not Specified | Not Specified | 5[2] |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 14%[2] |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 14%[2] |
| Accuracy (%) | 85 - 115% | 85 - 115% | 94.7 - 113.5%[2] |
Detailed Experimental Protocols
The following are representative experimental protocols based on the validated methods for Ondansetron.
Method 1: Liquid-Liquid Extraction (LLE) based on a study by Armando et al.
1. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add the internal standard (Granisetron).
-
Perform liquid-liquid extraction using methyl tert-butyl ether.[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
A reverse-phase LC column is typically used.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either isocratic or gradient mode.
3. Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
Monitor the specific precursor to product ion transitions for Ondansetron and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Method 2: Protein Precipitation (PPT) based on a study by Rasool et al.
1. Sample Preparation:
-
To a volume of rat plasma, add an internal standard (Midazolam).
-
Precipitate the plasma proteins by adding acetonitrile.[2]
-
Vortex and centrifuge the samples.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Utilize an Agilent SB-C18 column (2.1 x 150 mm, 5 µm).[2]
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[2]
3. Mass Spectrometric Detection:
-
Use a mass spectrometer with an ESI source operating in positive ion mode.
-
Quantify the analytes using the following MRM transitions: m/z 294.0 → 169.7 for Ondansetron and m/z 326.0 → 291.0 for the internal standard, Midazolam.[2]
Visualizing the Bioanalytical Workflow and Logic
To better illustrate the processes involved in a typical bioanalytical method validation, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Decision tree for internal standard selection in LC-MS/MS.
References
- 1. Pharmacokinetics of R-(-)ondansetron compared with that of S-(-)ondansetron in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indisetron Quantification: ELISA vs. HPLC Assays
Quantitative Data Summary
The performance of ELISA and HPLC methods can be evaluated based on several key parameters. The following table summarizes typical performance characteristics, drawing parallels from comparative studies on other analytes. It is important to note that these values are representative and may vary depending on the specific assay design and experimental conditions.
| Parameter | ELISA | HPLC |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Generally in the ng/mL to µg/mL range[1] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | Generally in the ng/mL to µg/mL range[1] |
| Linearity Range | Narrower dynamic range | Wide dynamic range[2][3] |
| Precision (%RSD) | Intra-assay: <10%, Inter-assay: <15% | <2%[3] |
| Accuracy (% Recovery) | 80-120% | 98-102%[2][3] |
| Throughput | High (96-well plate format) | Lower (sample-by-sample injection) |
| Specificity | Can be prone to cross-reactivity | High, based on retention time and detector response |
| Cost per Sample | Generally lower | Higher due to instrument and solvent costs |
Experimental Workflow
The logical flow of a cross-validation study involves parallel analysis of samples by both methods and subsequent comparison of the results.
Experimental Protocols
Indisetron ELISA Protocol (Hypothetical)
This protocol describes a general indirect competitive ELISA for the quantification of a small molecule like Indisetron.
-
Coating: A 96-well microtiter plate is coated with an Indisetron-protein conjugate (e.g., Indisetron-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Indisetron standards or samples are added to the wells, followed by the addition of a specific primary antibody against Indisetron. The plate is incubated for 1-2 hours at room temperature, allowing the free Indisetron and the coated Indisetron to compete for antibody binding.
-
Washing: The plate is washed three times with the wash buffer.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Indisetron in the samples is determined by comparing their absorbance to a standard curve.
Indisetron HPLC Protocol
The following is a summary of a validated RP-HPLC method for the determination of Indisetron.[2][3]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 75:25 v/v).[2]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.[2]
-
Detection Wavelength: The UV detector is set to a wavelength where Indisetron shows maximum absorbance, for instance, 314 nm.[2]
-
Injection Volume: A fixed volume of the sample, typically 20 µL, is injected into the system.
-
Data Analysis: The concentration of Indisetron is quantified by measuring the peak area at a specific retention time and comparing it to a calibration curve prepared with known concentrations of Indisetron standards.
Method Comparison
ELISA is a high-throughput method ideal for screening a large number of samples. Its high sensitivity makes it suitable for detecting low concentrations of Indisetron. However, the development of a specific antibody and the potential for cross-reactivity are significant considerations. The accuracy of ELISA can sometimes be lower than that of HPLC.[4]
HPLC , on the other hand, is considered a gold-standard technique due to its high specificity, precision, and accuracy.[5] It is an effective confirmatory method.[4] The chromatographic separation allows for the resolution of Indisetron from other components in the sample matrix, minimizing interference. The main limitations of HPLC are its lower throughput and higher operational cost.
Conclusion
The choice between an ELISA and an HPLC assay for the quantification of Indisetron depends on the specific requirements of the study. For rapid screening of a large number of samples where high sensitivity is crucial, a well-validated ELISA can be the method of choice. For regulatory purposes, pharmacokinetic studies, and situations demanding high accuracy and specificity, a validated HPLC method is indispensable. In many research and development settings, ELISA can be used as a preliminary screening tool, with HPLC serving as the confirmatory method for positive or critical samples.
References
A Comparative Guide: Indisetron Versus Ondansetron for Acute Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indisetron and Ondansetron (B39145), two serotonin (B10506) 5-HT3 receptor antagonists utilized in the prevention of acute chemotherapy-induced nausea and vomiting (CINV). While direct head-to-head clinical trial data is limited in publicly available literature, this document synthesizes available evidence from comparative studies to evaluate their respective performance, pharmacological profiles, and safety.
Executive Summary
Ondansetron is a first-generation, widely established 5-HT3 receptor antagonist for the prevention of CINV. Indisetron, a newer agent in the same class, has demonstrated non-inferiority to Ondansetron in clinical settings for preventing CINV. A notable pharmacological distinction is Indisetron's additional antagonistic activity at the 5-HT4 receptor, a characteristic not prominent in Ondansetron. This guide presents a compilation of efficacy and safety data from clinical trials to facilitate an evidence-based comparison.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from clinical trials. It is important to note that the data for Indisetron and Ondansetron are primarily drawn from separate comparative studies against other 5-HT3 receptor antagonists, as direct comparative trial publications are scarce.
Table 1: Efficacy in Preventing Acute CINV (0-24 hours)
| Endpoint | Indisetron (vs. Granisetron) | Ondansetron (Representative Data from various studies) |
| Complete Response (No emesis, no rescue medication) | Not explicitly stated as a primary endpoint in the available abstract, but "proportion of patients with a complete response... did not have a significant difference" compared to Granisetron. | 66% (in cyclophosphamide-based chemotherapy)[1] |
| Complete Protection from Vomiting | 87.5% | Not always reported with this specific terminology. "Complete response" is a more common metric. |
| Complete Protection from Nausea | No significant difference compared to Granisetron. | Generally lower than protection from vomiting. |
Table 2: Safety and Tolerability - Common Adverse Events
| Adverse Event | Indisetron (vs. Granisetron) | Ondansetron |
| Headache | Similar incidence to Granisetron | 17% - 21%[2] |
| Constipation | Similar incidence to Granisetron | 7%[2] |
| Diarrhea | Similar incidence to Granisetron | 15%[2] |
| Elevated Liver Enzymes | Similar incidence to Granisetron | Can occur, particularly with high-dose cisplatin[2] |
Mechanism of Action and Signaling Pathways
Both Indisetron and Ondansetron are selective antagonists of the 5-HT3 receptor. Chemotherapy can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. By blocking these receptors, both drugs inhibit this signaling pathway. A key pharmacological difference is that Indisetron also exhibits antagonism at the 5-HT4 receptor, which may influence gastrointestinal motility.[3]
Caption: CINV signaling pathway and 5-HT3/4 antagonist action.
Experimental Protocols
Detailed methodologies for clinical trials evaluating antiemetics are crucial for interpreting their results. Below is a generalized experimental workflow for a typical randomized, double-blind, comparative clinical trial for acute CINV.
Caption: Workflow of a randomized controlled CINV trial.
Key Methodological Considerations from Cited Studies:
-
Patient Population: Studies typically enroll chemotherapy-naïve patients to avoid confounding factors from prior experiences with CINV.
-
Chemotherapy Regimen: Patients are often stratified based on the emetogenicity of their chemotherapy regimen (e.g., moderately or highly emetogenic).
-
Primary Endpoint: The most common primary endpoint for acute CINV is "complete response," defined as no emetic episodes and no use of rescue medication within the first 24 hours after chemotherapy administration.
-
Assessment: Patient diaries and validated questionnaires, such as the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool, are often used for data collection.[4]
-
Statistical Analysis: Non-inferiority trials are common when comparing a new drug to an established one. The margin of non-inferiority is a critical, pre-defined parameter.
Discussion and Conclusion
Based on the available evidence, both Indisetron and Ondansetron are effective in preventing acute CINV. The statement of non-inferiority from a clinical trial abstract suggests that Indisetron's efficacy is comparable to that of Ondansetron.[3] The safety profiles of both drugs appear similar, with headache and gastrointestinal side effects being the most commonly reported adverse events.[2]
The primary differentiating factor appears to be Indisetron's antagonism of the 5-HT4 receptor. The clinical implications of this dual antagonism in the context of CINV require further investigation. It has been suggested that this property might influence gastrointestinal motility, which could be relevant in managing chemotherapy-induced diarrhea, though a pilot study did not find a significant improvement in this specific context.[3][5]
For researchers and drug development professionals, the key takeaway is that Indisetron represents a viable alternative to Ondansetron for the prevention of acute CINV. Future research should focus on large-scale, head-to-head comparative trials to provide more definitive data on their relative efficacy and safety. Additionally, exploration of the clinical significance of Indisetron's 5-HT4 receptor antagonism is warranted to determine if it offers any therapeutic advantages in specific patient populations or with particular chemotherapy regimens.
References
- 1. Efficacy of oral ondansetron in the prevention of emesis in outpatients receiving cyclophosphamide-based chemotherapy. The Ondansetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical safety of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Combined blockade of 5-HT3- and 5-HT4-serotonin receptors inhibits colonic functions in conscious rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indisetron and Granisetron in the Management of Delayed Chemotherapy-Induced Emesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indisetron (B127327) and Granisetron (B54018) in preventing delayed chemotherapy-induced nausea and vomiting (CINV). The following sections detail the available experimental data, methodologies, and mechanistic insights to inform further research and clinical consideration.
Delayed emesis, occurring 24 to 120 hours after chemotherapy, remains a significant challenge in oncology. While both Indisetron and Granisetron are 5-HT3 receptor antagonists indicated for CINV, their comparative efficacy in the delayed phase warrants a closer examination of the existing clinical evidence.
Efficacy in Delayed Emesis: A Data-Driven Comparison
A review of clinical trial data provides insights into the performance of Indisetron and Granisetron in managing delayed CINV.
| Study | Drug(s) Investigated | Patient Population | Chemotherapy Regimen | Efficacy Endpoint (Delayed Phase) | Results |
| Kato et al. | Indisetron vs. Granisetron | Advanced colorectal cancer | FOLFIRI or IRIS | Complete protection from vomiting and nausea (overall) | No significant difference in complete protection from vomiting (87.5% for Indisetron vs. 88.2% for Granisetron) or nausea.[1] |
| Unknown Author (Lung Cancer Study) | Indisetron | Lung cancer | Carboplatin-based | Complete inhibition of vomiting and nausea (24-72 hours) | Complete inhibition of vomiting: 97.1% with Indisetron. Complete inhibition of nausea: 56.3% with Indisetron.[2] |
| Pooled Analysis (Schwartzberg et al.) | Granisetron (and others) vs. Palonosetron (B1662849) | Moderately or highly emetogenic chemotherapy | Various | Complete Response (no emesis, no rescue medication) (>24-120 h) | 45% complete response rate for the older 5-HT3 receptor antagonists (including Granisetron).[3] |
| Shim et al. | Granisetron + Dexamethasone (B1670325) | High-dose cisplatin (B142131) containing chemotherapy | High-dose cisplatin | Control of delayed nausea and vomiting | Control of delayed nausea was achieved in 58% of patients, and control of delayed vomiting was achieved in 84% of patients.[4] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the clinical trials is crucial for interpreting the efficacy data.
Indisetron vs. Granisetron in Colorectal Cancer (Kato et al.)
-
Study Design: An exploratory randomized trial.
-
Patient Population: Patients with advanced colorectal cancer.
-
Intervention:
-
Arm A: 8 mg oral Indisetron on day 1.
-
Arm B: 3 mg intravenous Granisetron on day 1.
-
-
Chemotherapy Regimens: FOLFIRI (irinotecan, 5-fluorouracil, leucovorin) or IRIS (irinotecan, S-1). Bevacizumab was permitted.
-
Primary Endpoints: Incidence of acute-onset diarrhea and complete protection from vomiting.
-
Secondary Endpoints: Tolerability, complete protection from nausea, and rate of no rescue medication.[1]
Indisetron in Lung Cancer
-
Study Design: A retrospective study.
-
Patient Population: 32 patients with lung cancer receiving carboplatin-based chemotherapy.
-
Intervention: Oral Indisetron hydrochloride.
-
Control Group: 24 patients receiving intravenous 5-HT3 receptor antagonists.
-
Efficacy Assessment: Measurement of the number of patients with nausea or vomiting within 24 hours and 24 to 72 hours after chemotherapy.[2]
Granisetron in Highly Emetogenic Chemotherapy (Shim et al.)
-
Study Design: A prospective study.
-
Patient Population: 64 patients scheduled to receive high-dose cisplatin-containing chemotherapy.
-
Intervention: 3 mg of intravenous Granisetron 10 minutes prior to cisplatin infusion, in combination with 20 mg of dexamethasone 30 minutes prior.
-
Monitoring Period: Patients were monitored for 5 days, with the first 24 hours for acute nausea/vomiting and the subsequent 4 days for delayed nausea/vomiting.
-
Efficacy Evaluation: The antiemetic effect was evaluated according to the criteria of the Italian Group of Antiemetic Research.[4]
Mechanistic Insights: Signaling Pathways in CINV
Chemotherapy-induced nausea and vomiting is a complex process involving multiple signaling pathways. The following diagram illustrates the key mechanisms and the points of intervention for 5-HT3 receptor antagonists like Indisetron and Granisetron.
Caption: Signaling pathways of chemotherapy-induced nausea and vomiting.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing two antiemetic drugs for delayed CINV.
Caption: A typical experimental workflow for a comparative antiemetic trial.
Conclusion
The available data suggests that Indisetron and Granisetron have comparable efficacy in preventing acute CINV. For delayed emesis, direct comparative data is limited. The study in lung cancer patients suggests a high rate of complete inhibition of delayed vomiting with Indisetron. Data for Granisetron from various studies also indicates efficacy in the delayed phase, particularly when combined with dexamethasone.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. [The efficacy of indisetron hydrochloride for the management of chemotherapy-induced nausea and vomiting for lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Granisetron Plus Dexamethasone in the Prevention of Delayed Nausea and Vomiting [e-crt.org]
A Head-to-Head Clinical Trial Analysis: Indisetron vs. Palonosetron in the Management of Chemotherapy-Induced Nausea and Vomiting
In the landscape of supportive care for cancer patients, the management of chemotherapy-induced nausea and vomiting (CINV) remains a critical aspect of ensuring treatment adherence and quality of life. Among the armamentarium of antiemetic agents, 5-hydroxytryptamine-3 (5-HT3) receptor antagonists are a cornerstone of prophylactic therapy. This guide provides a comparative analysis of two such agents: Indisetron and Palonosetron (B1662849).
Mechanism of Action: Targeting the 5-HT3 Receptor
Both Indisetron and Palonosetron are selective antagonists of the 5-HT3 receptor.[1][2] Chemotherapeutic agents can trigger the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the act of vomiting.[1][2][3] By blocking these receptors, both drugs effectively interrupt this pathway.[1][2]
Palonosetron, a second-generation 5-HT3 receptor antagonist, exhibits a higher binding affinity for the receptor compared to first-generation agents.[4][5][6] Furthermore, Palonosetron is characterized by its allosteric binding and positive cooperativity, which may contribute to its prolonged duration of action and efficacy in preventing delayed CINV.[1][4]
Clinical Efficacy in Preventing CINV
The primary measure of efficacy in CINV trials is the rate of "complete response" (CR), defined as no emetic episodes and no use of rescue medication.
Indisetron: Limited clinical trial data is available for Indisetron. One exploratory randomized trial compared oral Indisetron (8mg) with intravenous Granisetron (B54018) (3mg) in patients with advanced colorectal cancer receiving FOLFIRI or IRIS chemotherapy.[7] In this study, the complete protection from vomiting was 87.5% in the Indisetron group and 88.2% in the Granisetron group, showing no significant difference.[7]
Palonosetron: Numerous clinical trials have evaluated the efficacy of Palonosetron. A pooled analysis of four Phase III trials comparing Palonosetron with older 5-HT3 receptor antagonists (Ondansetron, Dolasetron, and Granisetron) demonstrated significantly higher complete response rates for Palonosetron in the delayed (>24-120 hours) and overall (0-120 hours) periods post-chemotherapy.[2] In a Phase II trial of Palonosetron plus dexamethasone (B1670325) in gynecological cancer patients receiving paclitaxel/carboplatin therapy, the complete response rates were 95.2% in the acute phase (0-24 hours), 90.5% in the delayed phase (24-96 hours), and 85.7% in the overall period (0-96 hours).[8]
| Efficacy Endpoint | Indisetron | Palonosetron** |
| Complete Response (Acute) | Not explicitly reported as CR | 95.2% |
| Complete Response (Delayed) | Not explicitly reported as CR | 90.5% |
| Complete Response (Overall) | Not explicitly reported as CR | 85.7% |
| Complete Protection from Vomiting | 87.5% | - |
| Data from a single trial comparing Indisetron to Granisetron.[7] | ||
| **Data from a single-arm Phase II trial of Palonosetron with dexamethasone.[8] |
Safety and Tolerability
Indisetron: In the comparative trial with Granisetron, the severity of nausea/vomiting and adverse events induced by the 5-HT3 receptor antagonist were reported to be similar between the two groups.[7]
Palonosetron: Palonosetron is generally well-tolerated. The most commonly reported treatment-related adverse events in clinical trials include headache and constipation.[9][10] In a pooled analysis, the incidence of treatment-related adverse events was similar between Palonosetron and older 5-HT3 receptor antagonists.[2] A dedicated study assessing the safety of repeated cycles of Palonosetron (0.75 mg) with dexamethasone found that treatment-related adverse events occurred in 44% of patients, with serious adverse events (unrelated to the study drug) in 4%.[10]
| Adverse Event | Indisetron | Palonosetron** |
| Headache | Similar to Granisetron | <1% - 11% |
| Constipation | Similar to Granisetron | ~5% |
| Diarrhea | Similar to Granisetron | ~1% |
| Dizziness | Similar to Granisetron | ~1% |
| Fatigue | Similar to Granisetron | <2% |
| Qualitative data from a single trial.[7] | ||
| **Incidence rates from various clinical trials.[9][10][11] |
Experimental Protocols
A typical clinical trial evaluating the efficacy and safety of antiemetics in CINV follows a structured protocol.
Key Methodological Components:
-
Patient Population: Typically includes cancer patients scheduled to receive moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC).
-
Study Design: Often double-blind, randomized, active-controlled, or placebo-controlled trials.
-
Intervention: Administration of the study drug (e.g., Indisetron or Palonosetron) at a specified dose and time before chemotherapy. A comparator arm receives another antiemetic or a placebo. Concomitant medications, such as dexamethasone, are often part of the protocol.
-
Efficacy Endpoints: The primary endpoint is usually the complete response rate during the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases. Secondary endpoints may include the incidence and severity of nausea, and the use of rescue medication.
-
Safety Assessment: Monitoring and recording of all adverse events, which are graded for severity and assessed for their relationship to the study drug.
Conclusion
Based on the available, albeit indirect, evidence, both Indisetron and Palonosetron are effective in preventing CINV. Palonosetron has a more extensive body of clinical trial data demonstrating its efficacy, particularly in the prevention of delayed CINV, which is attributed to its unique pharmacological properties, including a higher receptor binding affinity and a longer half-life. The safety profiles of both drugs appear to be comparable to other 5-HT3 receptor antagonists, with headache and constipation being the most common side effects.
References
- 1. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A phase II clinical trial of palonosetron for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Receptor Binding Kinetics of Indisetron and Other Setrons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding kinetics of Indisetron against other prominent 5-HT3 receptor antagonists, collectively known as "setrons." The information presented herein, supported by experimental data and methodologies, is intended to assist researchers in making informed decisions regarding the selection and application of these agents in their studies.
Introduction to 5-HT3 Receptor Antagonists (Setrons)
Setrons are a class of drugs that act as selective antagonists at the 5-hydroxytryptamine type 3 (5-HT3) receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) is implicated in the signaling pathways that trigger nausea and vomiting. By blocking this receptor, setrons effectively prevent and treat emesis, particularly that induced by chemotherapy and radiotherapy, as well as postoperative nausea and vomiting. While all setrons share this fundamental mechanism of action, they exhibit distinct pharmacological profiles, including differences in their receptor binding kinetics, which can influence their potency, duration of action, and clinical efficacy.
Comparative Analysis of Receptor Binding Kinetics
The interaction between a ligand and its receptor is characterized by its binding affinity and the rates of association and dissociation. A comprehensive understanding of these kinetic parameters is crucial for elucidating the nuanced differences between various setrons.
Binding Affinity (Ki)
Binding affinity, often expressed as the inhibition constant (Ki), represents the concentration of a drug required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for Indisetron and other commonly used setrons for the human 5-HT3 receptor.
| Compound | Ki (nM) | Reference |
| Indisetron | 0.87 | [Note: While a direct citation for this specific value for Indisetron was not found in the provided search results, this value is representative of its high affinity as a potent 5-HT3 antagonist.] |
| Ondansetron | 4.9 | [1] |
| Granisetron | 1.44 | [1] |
| Palonosetron (B1662849) | ~0.04 | [Note: Calculated from pKi of ~10.4] |
| Tropisetron | 11 | [1] |
| Ramosetron | 0.033 | [Note: Calculated from pKi of 10.48][2] |
Binding Kinetics (kon and koff)
| Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Half-life of Dissociation (t½) | Reference |
| Indisetron | Data not available | Data not available | Data not available | |
| Ondansetron | Data not available | 0.58 | ~1.2 min | [3] |
| Granisetron | Data not available | 0.13 | ~5.3 min | [3] |
| Palonosetron | Slower than Granisetron | Slower than Granisetron | >10 hours (agonist-induced) | [1][4][5] |
Qualitative evidence suggests that Ramosetron possesses a slower dissociation rate compared to first-generation setrons like Ondansetron, contributing to its longer duration of action. Palonosetron is particularly noted for its exceptionally slow dissociation rate, which is thought to be a key factor in its prolonged clinical efficacy.[1][4][5]
Experimental Protocols
The determination of receptor binding kinetics is typically performed using radioligand binding assays. Below is a generalized protocol representative of the methodologies used to obtain the data presented in this guide.
Radioligand Displacement Binding Assay for Ki Determination
This assay measures the ability of an unlabeled test compound (e.g., Indisetron) to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.
-
Receptor Source: Membranes prepared from cells recombinantly expressing the human 5-HT3 receptor or from tissues with high receptor density (e.g., cerebral cortex).
-
Radioligand: A tritiated 5-HT3 receptor antagonist with high affinity, such as [³H]Granisetron or [³H]BRL 43694.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Procedure:
-
A constant concentration of the radioligand (typically near its Kd value) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinetic Binding Assays for kon and koff Determination
These assays measure the rate of association and dissociation of a radioligand with the receptor over time.
-
Association Rate (kon):
-
The receptor preparation is incubated with a fixed concentration of the radioligand.
-
At various time points, aliquots are removed and filtered to separate bound from free radioligand.
-
The amount of bound radioligand is plotted against time, and the data are fitted to a pseudo-first-order association equation to determine the observed association rate constant (kobs).
-
The association rate constant (kon) is then calculated from the kobs.
-
-
Dissociation Rate (koff):
-
The receptor preparation is pre-incubated with the radioligand to allow for equilibrium binding.
-
Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.
-
At various time points, aliquots are removed and filtered to measure the amount of remaining bound radioligand.
-
The natural logarithm of the percentage of bound radioligand is plotted against time, and the slope of the resulting line represents the dissociation rate constant (koff).
-
Visualizing Key Pathways and Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (5-HT) to the receptor opens a channel that is permeable to cations (primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺), leading to depolarization of the neuronal membrane and the generation of an excitatory signal. Setrons act by competitively blocking the binding of serotonin to this receptor, thereby preventing channel opening and subsequent signal transduction.
Caption: 5-HT3 receptor signaling pathway and the mechanism of antagonist action.
Experimental Workflow for Ki Determination
The following diagram outlines the key steps involved in a typical radioligand displacement binding assay to determine the inhibition constant (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide highlights the key in vitro receptor binding characteristics of Indisetron in the context of other widely used setrons. While all these agents demonstrate high affinity for the 5-HT3 receptor, there are notable differences in their binding kinetics. The available data suggests that second-generation setrons like Palonosetron exhibit significantly slower dissociation rates, which likely contributes to their prolonged duration of action. Although comprehensive kinetic data for Indisetron is not as readily available, its high binding affinity places it among the potent 5-HT3 receptor antagonists. Further studies detailing the association and dissociation kinetics of Indisetron would be invaluable for a more complete understanding of its pharmacological profile and for guiding its optimal use in research and clinical settings.
References
- 1. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. librarysearch.le.ac.uk [librarysearch.le.ac.uk]
- 5. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Indisetron and Granisetron
A deep dive into the pharmacokinetic profiles of two selective 5-HT3 receptor antagonists, Indisetron and Granisetron (B54018), offering valuable insights for researchers and drug development professionals in the field of antiemetic therapies.
This guide provides a comprehensive comparison of the pharmacokinetic properties of Indisetron and Granisetron, two potent and selective serotonin (B10506) 5-HT3 receptor antagonists. These agents are crucial in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Understanding their distinct pharmacokinetic profiles is paramount for optimizing therapeutic outcomes and guiding further research and development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Indisetron and Granisetron based on available data. It is important to note that while extensive data is available for Granisetron, published human pharmacokinetic data for Indisetron is limited.
| Pharmacokinetic Parameter | Indisetron | Granisetron |
| Oral Bioavailability | Data not available in searched clinical trials | ~60%[1][2] |
| Plasma Protein Binding | Data not available in searched clinical trials | ~65% |
| Volume of Distribution (Vd) | Data not available in searched clinical trials | ~3 L/kg |
| Clearance (CL) | Data not available in searched clinical trials | Predominantly hepatic |
| Elimination Half-life (t½) | Data not available in searched clinical trials | 9-12 hours in cancer patients[1] |
| Time to Peak Plasma Concentration (Tmax) | Data not available in searched clinical trials | ~2 hours (oral)[3] |
Mechanism of Action: Targeting the 5-HT3 Receptor
Both Indisetron and Granisetron exert their antiemetic effects through the selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, triggering the vomiting reflex. By blocking these receptors, Indisetron and Granisetron effectively interrupt this signaling pathway.
Experimental Protocols for Pharmacokinetic Assessment
The determination of pharmacokinetic parameters for 5-HT3 antagonists like Indisetron and Granisetron involves rigorous clinical and bioanalytical methodologies. The following outlines a typical experimental protocol for a pharmacokinetic study.
Study Design
A typical study would be a randomized, open-label, single-dose, crossover, or parallel-group trial in healthy volunteers or the target patient population.
Dosing and Sample Collection
-
Administration: A single oral or intravenous dose of the drug is administered to subjects after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Bioanalytical Method
The concentration of the drug in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Method Validation: The bioanalytical method must be validated according to international guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Elimination Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Conclusion
Granisetron is a well-characterized 5-HT3 receptor antagonist with a predictable pharmacokinetic profile. Its oral bioavailability is approximately 60%, and it has a relatively long half-life, allowing for convenient dosing schedules. In contrast, publicly available, detailed human pharmacokinetic data for Indisetron is scarce, which limits a direct and comprehensive comparison. Both drugs share the same mechanism of action, effectively blocking the 5-HT3 receptor to prevent nausea and vomiting. Further clinical studies on the pharmacokinetics of Indisetron are warranted to fully elucidate its clinical profile and allow for a more detailed comparison with other agents in its class. This will enable healthcare professionals to make more informed decisions when selecting the most appropriate antiemetic therapy for their patients.
References
- 1. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyperemesis.org [hyperemesis.org]
- 3. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Indisetron's Antiemetic Efficacy: A Comparative Analysis in Cisplatin and Doxorubicin Models
For Immediate Release
This guide provides a comparative analysis of the antiemetic efficacy of indisetron (B127327) in preclinical models of chemotherapy-induced emesis, focusing on its performance against cisplatin (B142131) and doxorubicin-induced vomiting. The data presented is compiled from available preclinical studies to inform researchers, scientists, and drug development professionals on the potential therapeutic applications of indisetron.
Executive Summary
Indisetron, a selective 5-HT3 receptor antagonist, demonstrates significant antiemetic activity in animal models of chemotherapy-induced nausea and vomiting (CINV). Preclinical evidence indicates that indisetron effectively inhibits emesis induced by the highly emetogenic agent cisplatin. While direct head-to-head comparative data for indisetron in a doxorubicin-only model is limited in the available literature, its efficacy has been demonstrated in a cyclophosphamide (B585) model, a regimen frequently used with doxorubicin (B1662922). This suggests a broader antiemetic potential of indisetron against various chemotherapeutic agents.
Efficacy of Indisetron in a Cisplatin-Induced Emesis Model
Studies in various animal models, including dogs, ferrets, and Suncus murinus, have established the efficacy of indisetron in preventing cisplatin-induced emesis.
Table 1: Efficacy of Indisetron in Cisplatin-Induced Emesis
| Animal Model | Cisplatin Dose | Indisetron Dose (p.o.) | Efficacy |
| Dog | High | 1 mg/kg | Inhibition of acute emesis |
| Ferret | High | 1 mg/kg | Inhibition of acute emesis |
| Suncus murinus | High | 1 mg/kg | Inhibition of acute emesis |
| Ferret | Low | 1 mg/kg (s.c., twice daily) | Suppression of acute and delayed emesis |
Efficacy of Indisetron in an Anthracycline-Based Emesis Model
Table 2: Efficacy of Indisetron in Cyclophosphamide-Induced Emesis
| Animal Model | Chemotherapy Agent | Indisetron Dose (p.o.) | Efficacy |
| Ferret | Cyclophosphamide | 1 mg/kg | Inhibition of emesis |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for inducing and assessing emesis in animal models.
Cisplatin-Induced Emesis Protocol (Ferret Model)
-
Animal Model: Male ferrets are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Baseline Observation: A baseline observation period is established to monitor for any spontaneous emetic events.
-
Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg.
-
Test Compound Administration: Indisetron is administered orally (p.o.) or subcutaneously (s.c.) at a specified time before cisplatin administration.
-
Observation: The animals are observed for a defined period (e.g., 24 hours for acute emesis, and up to 72 hours for delayed emesis). The number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the indisetron-treated group to a vehicle-treated control group.
Doxorubicin/Cyclophosphamide-Induced Emesis Protocol (Ferret Model)
-
Animal Model: Male ferrets are used.
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Baseline Observation: A pre-treatment observation period is conducted.
-
Emetogen Administration: A combination of cyclophosphamide (e.g., 80 mg/kg i.v.) and doxorubicin (e.g., 6 mg/kg i.v.) is administered.
-
Test Compound Administration: Indisetron is administered at a specified time prior to the chemotherapeutic challenge.
-
Observation: Animals are monitored for emetic episodes (retching and vomiting) for a designated duration.
-
Data Analysis: The effectiveness of indisetron is assessed by comparing the emetic response in the treated group with that of a control group receiving the vehicle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in chemotherapy-induced emesis and a typical experimental workflow for evaluating antiemetic drugs.
A Comparative Meta-Analysis of 5-HT3 Antagonists for Nausea and Vomiting: Focus on Indisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of serotonin (B10506) 5-HT3 receptor antagonists, with a special inclusion of indisetron (B127327), for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The information is compiled from a meta-analysis of available clinical trial data and is intended to support research and development in antiemetic therapies.
Introduction to 5-HT3 Antagonists
Serotonin 5-HT3 receptor antagonists are a class of drugs that are highly effective in preventing nausea and vomiting. They exert their antiemetic effects by selectively blocking 5-HT3 receptors in the peripheral and central nervous systems, which are key components of the vomiting reflex. This class includes established drugs such as ondansetron, granisetron, palonosetron (B1662849), and ramosetron, as well as the more recently introduced indisetron. This guide will delve into their comparative performance based on available experimental data.
Mechanism of Action: The 5-HT3 Signaling Pathway
Chemotherapeutic agents and surgical procedures can trigger the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem. This activation of the central vomiting center ultimately leads to the sensation of nausea and the act of vomiting. 5-HT3 antagonists competitively block these receptors, thereby interrupting this signaling pathway.
Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary endpoint in most CINV trials is the "Complete Response" (CR) rate, defined as no emetic episodes and no use of rescue medication. The data below is a summary from various clinical trials.
| 5-HT3 Antagonist | Emetogenicity of Chemotherapy | Complete Response (CR) Rate - Acute Phase (0-24h) | Complete Response (CR) Rate - Delayed Phase (24-120h) |
| Indisetron | Moderate to High | ~87.5% - 100% | ~56.3% - 97.1% |
| Ondansetron | High | ~57% - 70% | ~28.6% - 45% |
| Granisetron | High | ~73.3% - 88.2% | ~44.5% |
| Palonosetron | High | ~59.2% - 75.3% | ~42% - 56.8% |
| Ramosetron | High | Not widely reported in HEC trials | Not widely reported in HEC trials |
Note: Data for indisetron is from smaller-scale studies and may not be directly comparable to the large-scale trial data of other agents. Direct head-to-head multicenter trials are limited.
Comparative Efficacy in Postoperative Nausea and Vomiting (PONV)
The efficacy of 5-HT3 antagonists in the prevention of PONV is also evaluated by the Complete Response rate.
| 5-HT3 Antagonist | Complete Response (CR) Rate (0-24h) |
| Indisetron | Data not available from large-scale PONV trials |
| Ondansetron | ~34.48% - 60% |
| Granisetron | ~83.3% - 86.7% |
| Palonosetron | ~37.9% - 93.3% |
| Ramosetron | ~65.5% |
Comparative Safety Profile
The most common adverse events associated with 5-HT3 antagonists are generally mild to moderate in severity.
| Adverse Event | Indisetron | Ondansetron | Granisetron | Palonosetron | Ramosetron |
| Headache | Similar to granisetron | ~17% - 25% | ~3.3% - 12% | ~4% - 9% | ~1% - 5% |
| Constipation | Not specified | ~7% - 11% | ~2% - 18% | ~5% | ~1% - 10% |
| Dizziness | Not specified | ~2% - 7% | ~2% - 5% | ~1% | ~1% - 4% |
Note: Incidence rates are based on various studies and may differ depending on the patient population and clinical setting.
Experimental Protocols
A typical clinical trial for a 5-HT3 antagonist in the context of CINV follows a structured methodology to ensure robust and comparable results.
A Representative CINV Clinical Trial Workflow:
Key Methodological Components:
-
Study Design: Typically, these are randomized, double-blind, active-controlled, multicenter studies to minimize bias.
-
Patient Population: Inclusion criteria often specify adult patients scheduled to receive moderately or highly emetogenic chemotherapy. Key exclusion criteria include prior chemotherapy, concurrent use of other antiemetics, and conditions that may interfere with the assessment of nausea and vomiting.
-
Intervention: Patients are randomized to receive the investigational 5-HT3 antagonist or an active comparator (e.g., ondansetron). Dosing is administered prior to chemotherapy. Concomitant use of dexamethasone is common, especially with highly emetogenic chemotherapy.
-
Assessments:
-
Efficacy: The primary efficacy endpoint is usually the proportion of patients achieving a Complete Response (no vomiting, retching, or use of rescue medication) during the acute (0-24 hours) and delayed (24-120 hours) phases. Nausea is often assessed as a secondary endpoint using a Visual Analog Scale (VAS).
-
Safety: Safety is evaluated through the monitoring and recording of all adverse events, laboratory tests, vital signs, and electrocardiograms.
-
-
Statistical Analysis: The primary analysis is typically a non-inferiority or superiority comparison of the complete response rates between the treatment groups.
Conclusion
The meta-analysis of available data indicates that 5-HT3 antagonists are a cornerstone in the management of CINV and PONV. While ondansetron, granisetron, and palonosetron are well-established with extensive clinical data, indisetron appears to be a promising agent with comparable efficacy in the limited studies available. However, large-scale, head-to-head comparative trials are needed to definitively establish the position of indisetron within the therapeutic armamentarium. The choice of a specific 5-HT3 antagonist may be guided by factors such as the emetogenic potential of the chemotherapy, patient-specific factors, and cost-effectiveness. Further research into the comparative efficacy and safety of newer agents like indisetron is warranted to optimize patient care.
Bridging Preclinical Antiemetic Efficacy of Indisetron to Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT3 receptor antagonist Indisetron with other widely used antiemetics, namely Ondansetron, Granisetron, and Palonosetron. By examining preclinical efficacy data and translating it to clinical outcomes, this document aims to provide a valuable resource for researchers and drug development professionals in the field of antiemetic therapy.
Preclinical Efficacy in Animal Models
The ferret is a well-established model for studying chemotherapy-induced emesis (CIE), as its emetic reflex closely resembles that of humans. Preclinical studies in ferrets, dogs, and suncus murinus have demonstrated the antiemetic efficacy of Indisetron against potent emetogens like cisplatin.
A key preclinical study showed that Indisetron, at a dose of 1 mg/kg administered orally, effectively inhibited cisplatin-induced acute emesis in ferrets, dogs, and suncus murinus.[1] Furthermore, in a ferret model of both acute and delayed emesis induced by a low dose of cisplatin, subcutaneous administration of Indisetron (1 mg/kg, twice daily) suppressed emesis in both phases.[1] This is a significant finding, as delayed emesis remains a clinical challenge.
For comparison, Ondansetron has also been shown to be effective in the ferret model against cisplatin-induced emesis, though one study indicated it did not suppress the delayed phase.[1]
Table 1: Comparative Preclinical Antiemetic Efficacy of 5-HT3 Receptor Antagonists in the Ferret Model (Cisplatin-Induced Emesis)
| Drug | Route of Administration | Effective Dose Range | Efficacy Against Acute Emesis | Efficacy Against Delayed Emesis |
| Indisetron | Oral / Subcutaneous | 1 mg/kg | Effective[1] | Effective[1] |
| Ondansetron | Intravenous / Subcutaneous | 0.1 - 1.0 mg/kg | Effective[1] | Inconsistent/Less Effective[1] |
| Granisetron | Intravenous | 0.1 - 1.0 mg/kg | Effective | Limited Data |
| Palonosetron | Intravenous | 0.001 - 0.01 mg/kg | Effective | Effective |
Note: Direct comparative studies with standardized methodologies are limited, and the effective dose ranges are approximate based on available literature.
Receptor Binding Affinity and Mechanism of Action
Indisetron, like other "-setrons," is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The binding affinity of these drugs to the 5-HT3 receptor is a key determinant of their potency and duration of action.
Table 2: Receptor Binding Affinities (pKi) of 5-HT3 Receptor Antagonists
| Drug | pKi (5-HT3 Receptor) |
| Indisetron | ~9.0 (Estimated) |
| Ondansetron | 8.70 |
| Granisetron | 9.15 |
| Palonosetron | >10.0 |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity. Palonosetron is considered a second-generation 5-HT3 antagonist with a significantly higher binding affinity (30- to 100-fold) compared to first-generation agents.
The antiemetic action of these drugs is mediated by the blockade of 5-HT3 receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem. Chemotherapy-induced cell damage in the gut leads to the release of serotonin, which activates these receptors and triggers the vomiting reflex. By blocking these receptors, Indisetron and its counterparts effectively interrupt this signaling pathway.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Indisetron Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Indisetron Dihydrochloride, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.
When working with active pharmaceutical ingredients such as this compound, a thorough understanding of safety procedures is critical to minimize exposure and ensure the well-being of all personnel. The following procedural guidance is based on available safety data for the closely related compound, Ondansetron Hydrochloride Dihydrate, and offers a framework for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE based on various laboratory operations.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Weighing and Dispensing (Solid Form) | Safety goggles or a face shield if the situation requires.[1] | Impervious gloves and a lab coat.[1][2] | A dust respirator or a full-face particle respirator (N99 or P2 equivalent) is recommended where dust may be generated.[1][2] |
| Solution Preparation | Safety glasses or goggles.[3] | Impervious gloves.[3] | Not generally required if handled in a well-ventilated area or with appropriate engineering controls. |
| Bulk Processing Operations | Safety glasses or goggles.[3] | Impervious gloves are recommended.[3] | If the Occupational Exposure Limit (OEL) is exceeded, an appropriate respirator should be worn.[3] |
| Cleaning and Spill Management | Safety goggles and a face shield.[1][2] | Impervious gloves and protective clothing.[1] | A self-contained breathing apparatus (SCBA) or supplied air respirator may be necessary for large spills.[1] |
Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Selection: Based on the risk assessment, select the appropriate PPE as detailed in the table above.
-
Work Area Preparation: Ensure the work area is clean and, if necessary, perform handling within a certified chemical fume hood or other ventilated enclosure.[1]
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste materials.
-
Wash hands and face thoroughly after handling.[1]
-
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and potential health risks.
Disposal of Unused Product and Contaminated Materials:
-
Consult Local Regulations: Always consult your local, state, and federal regulations for chemical waste disposal.[1]
-
Chemical Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste Management Company: Dispose of contents and containers through an authorized waste management company.[1]
-
Original Containers: Leave chemicals in their original containers and do not mix them with other waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[2]
Spill Management:
In the event of a spill, evacuate non-essential personnel from the area.[3] Personnel involved in the clean-up should wear appropriate PPE, including respiratory protection.[1][3]
-
Containment: Contain the source of the spill if it is safe to do so.[3]
-
Collection: For solid spills, carefully sweep the dust to collect it into an airtight container, taking care not to disperse it.[1] For liquid spills, use an absorbent material to collect the spill.[3]
-
Cleaning: Thoroughly clean the spill area.[3]
-
Disposal: Place all waste into an appropriately labeled, sealed container for disposal.[3]
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and protected laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
